GGTI-2418
Descripción
GGTI-2418 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-15(2)11-18(22(30)31)26-23(32)28-10-9-27(13-19-16(3)24-14-25-19)21(29)20(28)12-17-7-5-4-6-8-17/h4-8,14-15,18,20H,9-13H2,1-3H3,(H,24,25)(H,26,32)(H,30,31)/t18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLCNDRDBCLVOC-ICSRJNTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CN1)CN2CCN([C@H](C2=O)CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198212 | |
| Record name | GGTI-2418 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501010-06-6 | |
| Record name | GGTI-2418 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501010066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GGTI-2418 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GGTI-2418 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M67G28K74K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of GGTI-2418 in Breast Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GGTI-2418 is a potent and selective peptidomimetic inhibitor of geranylgeranyltransferase I (GGTase I), a critical enzyme in the post-translational modification of a variety of proteins, most notably the Rho family of small GTPases.[1] These GTPases are key regulators of numerous cellular processes, including cell cycle progression, survival, and cytoskeletal organization.[1] In breast cancer, the aberrant activity of geranylgeranylated proteins contributes to oncogenesis and metastasis. This technical guide delineates the mechanism of action of this compound in breast cancer cells, providing a comprehensive overview of its effects on key signaling pathways, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
This compound competitively inhibits GGTase I, preventing the attachment of a geranylgeranyl lipid moiety to the C-terminus of target proteins like RhoA, RhoC, and Rap1.[1] This inhibition disrupts their localization to the cell membrane and subsequent activation, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis. A key event in this process is the stabilization and nuclear accumulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[2]
Quantitative Data Summary
The efficacy of this compound and its methyl ester prodrug, GGTI-2417, has been quantified in various breast cancer models. The following tables summarize the key in vitro and in vivo data.
| Parameter | This compound | Notes | References |
| GGTase I IC50 | 9.5 ± 2.0 nM | In vitro enzyme activity assay. | [1] |
| FTase IC50 | 53 ± 11 µM | Demonstrates high selectivity for GGTase I over Farnesyltransferase (FTase). | [1] |
| Breast Cancer Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition/Regression | References |
| MDA-MB-231 Xenograft | This compound | 100 mg/kg, daily | 94% inhibition | [1] |
| MDA-MB-231 Xenograft | This compound | 200 mg/kg, every third day | 77% inhibition | [1] |
| ErbB2 Transgenic Mice | This compound | Not specified | Induces significant tumor regression | [1][3] |
Signaling Pathways and Molecular Interactions
The mechanism of this compound involves the modulation of several interconnected signaling pathways.
Inhibition of Geranylgeranylation
The primary action of this compound is the direct inhibition of GGTase I.
Downstream Effects on Rho GTPase Signaling
Inhibition of Rho GTPase geranylgeranylation prevents their activation and downstream signaling, impacting pathways such as PI3K/Akt.
Regulation of the Cell Cycle
A critical consequence of this compound treatment is the G1 phase cell cycle arrest, mediated by the stabilization of p27Kip1. GGTI-2417, the prodrug, has been shown to inhibit the Cdk2-mediated phosphorylation of p27Kip1 at Threonine 187 (Thr187), preventing its degradation and leading to its accumulation in the nucleus.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of this compound.
Cell Culture
-
Cell Lines: MDA-MB-231 and MDA-MB-468 human breast cancer cell lines are commonly used.
-
Culture Medium: RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4][5]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4][5]
-
Passaging: When cells reach 80-90% confluency, they are detached using trypsin-EDTA, neutralized with complete medium, centrifuged, and re-seeded at a lower density.[4]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231 at 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or GGTI-2417 for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in cell lysates.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (S473), total Akt, p27Kip1, phospho-p27 (Thr187), and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.
-
Cell Treatment and Harvesting: Treat breast cancer cells (e.g., MDA-MB-468) with GGTI-2417 for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use immunodeficient mice, such as nude or NOD/SCID mice.[6][7]
-
Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the mammary fat pad of the mice.[7]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers.
-
Treatment: Administer this compound via a suitable route (e.g., intraperitoneal injection) at the desired dose and schedule (e.g., 100 mg/kg daily).[1]
-
Efficacy Evaluation: Continue to monitor tumor growth in the treated and control (vehicle-treated) groups. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, immunohistochemistry).
Conclusion
This compound demonstrates a potent and selective mechanism of action in breast cancer cells, primarily through the inhibition of GGTase I. This leads to the disruption of Rho GTPase-mediated signaling, a decrease in Akt phosphorylation, and a G1 cell cycle arrest orchestrated by the stabilization and nuclear accumulation of p27Kip1. The comprehensive data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for breast cancer. The clear impact on well-defined oncogenic pathways underscores its promise as a targeted therapy.
References
- 1. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor reversion: a dream or a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. moffitt.org [moffitt.org]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
The Ripple Effect: A Technical Guide to the Downstream Signaling Consequences of GGTI-2418
For Researchers, Scientists, and Drug Development Professionals
GGTI-2418, a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I), has emerged as a significant tool in cancer research. By preventing the post-translational lipid modification of key signaling proteins, this compound triggers a cascade of downstream effects that culminate in the suppression of tumor growth and survival. This guide provides an in-depth exploration of the signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Core Mechanism of Action: Inhibition of Geranylgeranylation
Geranylgeranylation is a crucial post-translational modification where a 20-carbon geranylgeranyl pyrophosphate is attached to the C-terminus of specific proteins, most notably small GTPases. This lipid tail acts as a membrane anchor, which is essential for the proper localization and function of these proteins. This compound competitively inhibits GGTase I, the enzyme responsible for this modification, thereby disrupting the function of numerous oncogenic signaling molecules.[1][2][3]
Downstream Signaling Pathways Disrupted by this compound
The primary consequence of GGTase I inhibition by this compound is the functional inactivation of geranylgeranylated proteins. This disruption reverberates through several critical cancer-related signaling pathways.
The Rho GTPase Pathway: Cytoskeletal Integrity and Cell Motility
The Rho family of small GTPases, including RhoA, RhoC, Rac, and Cdc42, are master regulators of the actin cytoskeleton, cell polarity, and cell migration.[1][3][4] Their activity is strictly dependent on geranylgeranylation for membrane association.
-
Effect of this compound: By preventing Rho protein geranylgeranylation, this compound effectively traps these proteins in the cytosol in an inactive state. This leads to a collapse of the organized actin cytoskeleton, inhibition of focal adhesion formation, and a significant reduction in cancer cell migration and invasion.
References
- 1. news-medical.net [news-medical.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C23H31N5O4 | CID 11539477 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of GGTI-2418 in Inhibiting RhoA Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GGTI-2418, also known as PTX-100, is a potent and selective small molecule inhibitor of Geranylgeranyltransferase I (GGTase I). This enzyme catalyzes the transfer of a geranylgeranyl pyrophosphate moiety to the C-terminus of target proteins, a critical post-translational modification for their proper subcellular localization and function. Among the key substrates of GGTase I are small GTPases of the Rho family, including RhoA. By inhibiting GGTase I, this compound effectively prevents the geranylgeranylation of RhoA, thereby blocking its activation and downstream signaling pathways implicated in cell proliferation, survival, and migration. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in the inhibition of RhoA activation. It includes a summary of key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction: The Significance of RhoA in Cellular Signaling
RhoA is a member of the Rho family of small GTPases that act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The activation of RhoA is tightly regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance its intrinsic GTPase activity.[1] Once activated, RhoA translocates to the cell membrane and interacts with a variety of downstream effectors, most notably Rho-associated coiled-coil containing protein kinase (ROCK), to regulate a multitude of cellular processes including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1][2]
Overexpression and hyperactivation of RhoA have been frequently observed in various human tumors, implicating its crucial role in carcinogenesis.[3] The function of RhoA is critically dependent on its post-translational modification by geranylgeranylation, a process catalyzed by GGTase I.[4][5] This lipid modification anchors RhoA to the cell membrane, a prerequisite for its interaction with downstream effectors.[6] Consequently, inhibiting GGTase I presents a promising therapeutic strategy to abrogate the oncogenic functions of RhoA.
This compound: A Potent Inhibitor of Geranylgeranyltransferase I
This compound is a peptidomimetic small molecule designed to competitively inhibit GGTase I.[4] Its design is based on the C-terminal tetrapeptide sequence of RhoA and RhoC.[4] this compound demonstrates high potency and selectivity for GGTase I over the related enzyme Farnesyltransferase (FTase).
Quantitative Data on this compound Activity
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Selectivity (vs. FTase) | Ki Value (vs. H-Ras-CVLL) | Reference |
| GGTase I | 9.5 ± 2.0 nM | ~5,600-fold | 4.4 ± 1.6 nM | [7][8] |
| FTase | 53 ± 11 µM | - | - | [7][8] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition/Regression | Reference |
| MDA-MB-231 breast cancer xenografts | 100 mg/kg daily or 200 mg/kg every third day for 15 days | Significant inhibition of tumor growth | [8] |
| ErbB2-driven mammary tumors in transgenic mice | 100 mg/kg daily for 5 days | Induced tumor regression (76% decrease) | [8] |
| A549 lung cancer xenografts (low PTEN) | 50 mg/kg intratumoral injections for 5 days (2 rounds) | 25% reduction in tumor size | [9] |
Mechanism of Action: Inhibition of RhoA Prenylation and Downstream Signaling
The primary mechanism by which this compound inhibits RhoA activation is through the direct inhibition of GGTase I. This prevents the covalent attachment of a geranylgeranyl lipid moiety to the cysteine residue within the C-terminal CaaX box of RhoA.
Signaling Pathway
As depicted in Figure 1, this compound directly inhibits GGTase I, preventing the transfer of GGPP to RhoA. This results in an accumulation of unprenylated, cytosolic RhoA which is unable to be activated at the cell membrane. Consequently, downstream signaling through effectors like ROCK is abrogated, leading to the inhibition of cancer cell proliferation, migration, and survival.
Downstream Consequences of RhoA Inhibition
Inhibition of the RhoA pathway by this compound leads to several key downstream effects:
-
Inhibition of Akt Phosphorylation: this compound treatment has been shown to cause a significant decrease in the phosphorylation of Akt at serine 473.[7][10]
-
Induction of p27Kip1: this compound therapy leads to an increase in the levels of the cyclin-dependent kinase inhibitor p27Kip1.[7][10] This is achieved by inhibiting its CDK2-mediated phosphorylation, which leads to the accumulation of p27Kip1 in the nucleus and contributes to cell cycle arrest.[4]
-
Apoptosis Induction: By inhibiting the geranylgeranylation of pro-survival proteins, this compound can induce apoptosis in cancer cells.[9][11]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on RhoA activation and its downstream consequences.
In Vitro GGTase I Inhibition Assay
This protocol is a generalized procedure based on standard enzymatic assays.
Objective: To determine the IC50 of this compound for GGTase I.
Materials:
-
Recombinant human GGTase I
-
[³H]-Geranylgeranyl pyrophosphate ([³H]GGPP)
-
Recombinant RhoA protein (or a suitable peptide substrate like H-Ras-CVLL)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, combine the assay buffer, recombinant GGTase I, and the RhoA substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding [³H]GGPP.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Transfer the reaction mixture to a filter membrane that binds proteins.
-
Wash the filter to remove unincorporated [³H]GGPP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using appropriate software.
RhoA Activation Assay (G-LISA)
This protocol is based on commercially available G-LISA kits.[12][13]
Objective: To quantify the levels of active, GTP-bound RhoA in cell lysates following this compound treatment.
Materials:
-
G-LISA RhoA Activation Assay Kit (containing Rho-GTP-binding protein coated plate, lysis buffer, antibodies, etc.)
-
Cancer cell line of interest
-
This compound
-
Standard cell culture reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).
-
Lyse the cells using the provided lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Add equal amounts of protein from each lysate to the wells of the Rho-GTP-binding protein coated plate.
-
Incubate the plate to allow active RhoA to bind.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody against RhoA and incubate.
-
Wash the wells and add the secondary HRP-conjugated antibody.
-
Wash the wells and add the HRP substrate.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The signal is proportional to the amount of active RhoA in the sample.
Western Blot Analysis of Downstream Effectors
Objective: To assess the effect of this compound on the expression and phosphorylation status of downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (S473), anti-Akt, anti-p27Kip1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as described in section 4.2.
-
Lyse the cells and quantify protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a highly specific and potent inhibitor of GGTase I that effectively blocks the activation of RhoA by preventing its essential post-translational geranylgeranylation. This leads to the disruption of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the GGTase I-RhoA axis in oncology. Further preclinical and clinical evaluation of this compound is warranted to fully elucidate its efficacy and safety profile in various cancer types.
References
- 1. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rho GTPases are over-expressed in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. moffitt.org [moffitt.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of protein geranylgeranylation and RhoA/RhoA kinase pathway induces apoptosis in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sc.edu [sc.edu]
- 13. abcam.com [abcam.com]
GGTI-2418: A Selective Geranylgeranyltransferase I Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GGTI-2418, also known as PTX-100, is a potent and selective peptidomimetic inhibitor of geranylgeranyltransferase I (GGTase-I). This enzyme plays a crucial role in the post-translational modification of several small GTPases, including members of the Rho, Ral, and Rac families, which are pivotal in oncogenic signaling pathways. By competitively inhibiting GGTase-I, this compound disrupts the membrane localization and function of these proteins, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Introduction
Protein prenylation, the attachment of isoprenoid lipids to cysteine residues of proteins, is a critical post-translational modification that governs the subcellular localization and function of numerous signaling proteins. Geranylgeranyltransferase I (GGTase-I) is a key enzyme in this process, catalyzing the transfer of a 20-carbon geranylgeranyl group to the C-terminal CAAX motif of substrate proteins. Many of these substrates, such as Rho family GTPases, are integral to cancer progression, regulating processes like cell proliferation, survival, migration, and invasion.[1][2][3] The dependence of cancer cells on these signaling pathways makes GGTase-I an attractive target for therapeutic intervention.
This compound is a small molecule designed to mimic the C-terminal tetrapeptide of RhoA and RhoC, allowing it to act as a competitive inhibitor of GGTase-I.[2] Its high selectivity for GGTase-I over the related enzyme farnesyltransferase (FTase) minimizes off-target effects.[4] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, and it has progressed to Phase I clinical trials in patients with advanced solid tumors and T-cell lymphomas.[2][5][6]
Mechanism of Action
This compound exerts its anti-cancer effects by disrupting the geranylgeranylation of key signaling proteins. This leads to a cascade of downstream events that collectively inhibit tumor growth and survival.
Inhibition of Rho Family GTPases
The primary targets of this compound are small GTPases of the Rho family (e.g., RhoA, RhoC, Rac1). These proteins require geranylgeranylation for their localization to the cell membrane, where they become active and engage with downstream effectors. By preventing this crucial modification, this compound effectively traps these proteins in an inactive, cytosolic state.[2][3]
Cell Cycle Arrest
Inhibition of GGTase-I by this compound leads to G1 phase cell cycle arrest.[2] A key mechanism underlying this effect is the stabilization and nuclear accumulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[7][8] this compound has been shown to inhibit the Cdk2-mediated phosphorylation of p27 at threonine 187, a step that normally targets p27 for degradation.[7] The resulting increase in nuclear p27 levels leads to the inhibition of CDK2 and CDK4, hypophosphorylation of the retinoblastoma protein (Rb), and ultimately, a halt in the G1/S phase transition.[2]
Modulation of the PI3K/Akt Pathway
This compound has also been shown to impact the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. Treatment with this compound can lead to a significant decrease in the phosphorylation of Akt at serine 473, thereby inhibiting its activity.[4][8] This effect may be, in part, due to the inhibition of geranylgeranylation of upstream activators of the PI3K/Akt pathway.
Quantitative Data
In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity (fold) | Reference |
| This compound | GGTase-I | 9.5 ± 2.0 | >5,600 | [4] |
| This compound | FTase | 53,000 ± 11,000 | [4] |
Preclinical In Vivo Efficacy
| Cancer Model | Treatment Regimen | Tumor Growth Inhibition/Regression | Reference |
| MDA-MB-231 Breast Cancer Xenograft | 100 mg/kg daily, i.p., 15 days | Significantly inhibited tumor growth | [4] |
| MDA-MB-231 Breast Cancer Xenograft | 200 mg/kg every third day, i.p., 15 days | Significantly inhibited tumor growth | [4] |
| ErbB2-driven Mammary Tumors (transgenic mice) | 100 mg/kg daily, 5 days | 76% tumor regression | [4] |
| A549 Lung Cancer Xenograft (low PTEN) | 50 mg/kg intratumoral, 5 days (2 rounds) | 25% reduction in tumor size, 100% increase in apoptosis | [9] |
| A549 Lung Cancer Xenograft (low PTEN) with PDT | This compound + Photodynamic Therapy | 62.5% reduction in tumor weight, 300% increase in apoptosis | [9] |
Phase I Clinical Trial Data (Advanced Solid Tumors)
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 2060 mg/m² (administered on days 1-5 of a 21-day cycle) | [2][6] |
| Dose-Limiting Toxicities | None observed | [2][6] |
| Objective Responses | None observed | [2][6] |
| Stable Disease | 4 out of 13 evaluable patients for up to 6.7 months | [2][6] |
| Mean Terminal Half-life | 1.1 hours | [2][6] |
Phase I Clinical Trial Data (Advanced Malignancies, including T-cell Lymphoma)
| Parameter | Value | Reference |
| Dosing Regimen | 500, 1000, and 2000 mg/m² IV infusion over 60 mins, days 1-5 of a 14-day cycle | [5] |
| Overall Response Rate (TCL) | 40% | [5] |
| Median Progression-Free Survival (all TCL) | 5.3 months | [5] |
| Pharmacodynamics | Sustained inhibition of RAP1 geranylgeranylation observed | [5] |
Experimental Protocols
In Vitro GGTase-I Inhibition Assay
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against GGTase-I.
Materials:
-
Recombinant GGTase-I enzyme
-
[³H]Geranylgeranyl pyrophosphate ([³H]GGPP)
-
Protein substrate (e.g., H-Ras-CVLL)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT
-
This compound or other test compounds
-
Scintillation cocktail and counter
-
Filter paper
Procedure:
-
Prepare a reaction mixture containing assay buffer, GGTase-I enzyme, and the protein substrate.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the reaction by adding [³H]GGPP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto filter paper and precipitating the protein with trichloroacetic acid.
-
Wash the filter paper to remove unincorporated [³H]GGPP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
RhoA Activation Assay (Pull-down)
This assay measures the levels of active, GTP-bound RhoA in cell lysates.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., containing protease inhibitors)
-
Rhotekin-RBD agarose (B213101) beads (binds to active RhoA)
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-RhoA antibody for Western blotting
Procedure:
-
Culture and treat cells with this compound or control.
-
Lyse the cells on ice and clarify the lysate by centrifugation.
-
Determine the protein concentration of the lysates.
-
Incubate equal amounts of protein from each sample with Rhotekin-RBD agarose beads with gentle agitation at 4°C.
-
Pellet the beads by centrifugation and wash them several times with wash buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Perform Western blotting using an anti-RhoA antibody to detect the amount of active RhoA pulled down.
-
Analyze total RhoA levels in the input lysates as a loading control.
Soft Agar (B569324) Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Agarose (low melting point)
-
6-well plates
-
Crystal violet stain
Procedure:
-
Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.
-
Trypsinize and count the cells.
-
Prepare a cell suspension in complete medium and mix it with an equal volume of 0.7% agarose in medium (final agarose concentration 0.35%) to create the top layer.
-
Plate the cell-agarose mixture on top of the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, adding fresh medium on top of the agar periodically to prevent drying.
-
After colonies have formed, stain them with crystal violet.
-
Count the number of colonies and measure their size using a microscope.
Tumor Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., intraperitoneal injection, oral gavage, or intravenous infusion).
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
Conclusion and Future Directions
This compound is a promising selective inhibitor of GGTase-I with a well-defined mechanism of action that translates to anti-tumor activity in preclinical models and evidence of clinical activity. Its ability to disrupt key oncogenic signaling pathways provides a strong rationale for its continued development. The Phase I clinical trial results have established its safety and tolerability, although the short half-life suggests that alternative dosing schedules or formulations may be necessary to maximize its therapeutic potential.[2][6] Ongoing and future studies will likely focus on optimizing the dosing regimen, identifying predictive biomarkers of response, and exploring combination therapies to enhance its efficacy in various cancer types. The in-depth understanding of its biological effects and the availability of robust experimental models will be crucial for realizing the full therapeutic potential of this compound.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C23H31N5O4 | CID 11539477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of Protein Geranylgeranylation Inhibits Cdk2-Dependent p27Kip1 Phosphorylation on Thr187 and Accumulates p27Kip1 in the Nucleus: Implications for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. moffitt.org [moffitt.org]
The Discovery and Development of GGTI-2418: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GGTI-2418, also known as PTX-100, is a potent and selective peptidomimetic small molecule inhibitor of geranylgeranyltransferase I (GGTase I). This enzyme plays a crucial role in the post-translational modification of several small GTPases, including Rho, Rac, and Ral, which are key mediators of the oncogenic RAS signaling pathway. By inhibiting GGTase I, this compound disrupts the proper localization and function of these proteins, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, including detailed experimental protocols and a summary of key quantitative data.
Introduction: The Rationale for Targeting GGTase I
The Ras superfamily of small GTPases acts as molecular switches in a multitude of cellular processes, including proliferation, survival, and migration.[1] The oncogenic potential of Ras is well-established, with mutations in RAS genes being among the most common in human cancers. For Ras and other related GTPases to function, they must undergo post-translational modifications, including prenylation, which involves the covalent attachment of either a farnesyl or a geranylgeranyl isoprenoid lipid tail. This modification is critical for their membrane localization and subsequent engagement with downstream effector proteins.[2][3]
Geranylgeranyltransferase I (GGTase I) is the enzyme responsible for attaching a 20-carbon geranylgeranyl group to the C-terminal CaaX motif of substrate proteins, where 'a' is an aliphatic amino acid and 'X' is typically leucine.[4] Key substrates of GGTase I include Rho, Rac, and Ral GTPases, which are essential for RAS-mediated malignant transformation.[5] The dependence of these oncogenic pathways on geranylgeranylation makes GGTase I a compelling target for anticancer drug development.
Discovery and Synthesis of this compound
This compound was designed as a peptidomimetic inhibitor based on the C-terminal tetrapeptide sequence of GGTase I substrates like RhoA and RhoC.[6] The design strategy involved creating a semi-rigid piperazin-2-one (B30754) scaffold to present the critical pharmacophores in a conformation that mimics the natural substrate, thereby enabling competitive inhibition.[6][7]
Representative Synthesis Protocol
The synthesis of this compound and related 3-aryl-piperazinone inhibitors involves a multi-step process. The following is a representative protocol based on published methods for analogous compounds.[7]
Experimental Protocol: Synthesis of a 3-Aryl-Piperazinone Scaffold
-
Step 1: Synthesis of the Piperazinone Ring.
-
Couple L-leucine methyl ester with N-Cbz-L-phenylalanine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent to form a dipeptide.
-
Reduce the amide bond of the dipeptide using Diisobutylaluminium hydride (DIBAL-H) at -78 °C.
-
Induce cyclization of the resulting amino alcohol in the presence of an acid catalyst (e.g., 70% trifluoroacetic acid in water) to yield the piperazin-2-one scaffold.[7]
-
-
Step 2: Alkylation of the Piperazinone.
-
Alkylate the piperazinone scaffold at the N-1 position with a protected chloromethylimidazole derivative (e.g., trityl-protected 4-(chloromethyl)-5-methyl-1H-imidazole) in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) at elevated temperature.[7]
-
-
Step 3: Final Deprotection.
-
Remove the protecting groups (e.g., trityl and methyl ester) under appropriate conditions (e.g., acid treatment for the trityl group and saponification with NaOH for the methyl ester) to yield the final active inhibitor, this compound.[7]
-
Mechanism of Action
This compound exerts its anticancer effects by competitively inhibiting GGTase I, which in turn blocks the geranylgeranylation of key signaling proteins. This disruption of the prenylation process leads to a cascade of downstream cellular events.
Signaling Pathways Affected by this compound
The primary mechanism of this compound involves the inhibition of GGTase I, preventing the transfer of geranylgeranyl groups to oncogenic proteins like Rho, Rac, and Ral. This blockage prevents their localization to the cell membrane, thereby inhibiting their downstream signaling functions that drive cell proliferation and survival. The consequences of this inhibition include cell cycle arrest and the induction of apoptosis.
This compound has been shown to induce G1 cell cycle arrest by increasing the nuclear accumulation of the cyclin-dependent kinase (CDK) inhibitor p27.[6][8] This is achieved by inhibiting the CDK2-mediated phosphorylation of p27 at threonine 187, a modification that targets p27 for cytoplasmic localization and degradation.[6]
In cancer cells with deficient or mutated PTEN, this compound can promote apoptosis. PTEN normally protects the inositol (B14025) triphosphate receptor 3 (IP3R3), an apoptosis-promoting protein, from degradation by the F-box protein FBXL2.[2][3] The activity of FBXL2 is dependent on its geranylgeranylation. In the absence of functional PTEN, this compound inhibits the geranylgeranylation of FBXL2, thereby preventing the degradation of IP3R3 and leading to increased apoptosis.[2][3]
Preclinical Development
The preclinical evaluation of this compound demonstrated its high potency and selectivity for GGTase I, as well as significant antitumor activity in various cancer models.
In Vitro Enzyme Inhibition
Experimental Protocol: GGTase I Activity Assay
A representative protocol for determining the in vitro inhibitory activity of this compound against GGTase I is as follows:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ZnCl₂, and dithiothreitol (B142953) (DTT).
-
Enzyme and Substrates: Add recombinant human GGTase I enzyme to the reaction mixture. The substrates consist of a biotinylated peptide substrate (e.g., biotin-KKSKTKCVLL) and [³H]-geranylgeranyl pyrophosphate ([³H]-GGPP).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.
-
Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a termination buffer. Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. Measure the amount of incorporated [³H]-GGPP using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each this compound concentration and determine the IC50 value by non-linear regression analysis.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | Substrate | IC50 | Ki | Selectivity (FTase/GGTase I) |
| GGTase I | H-Ras-CVLL | 9.5 ± 2.0 nM[9] | 4.4 ± 1.6 nM[9] | ~5,600-fold[9] |
| FTase | H-Ras-CVLS | 53 ± 11 µM[9] | - |
In Vivo Antitumor Efficacy
This compound has demonstrated significant antitumor activity in various preclinical cancer models.
Experimental Protocol: Breast Cancer Xenograft Model
A general protocol for evaluating the in vivo efficacy of this compound in a breast cancer xenograft model is as follows:
-
Cell Culture: Culture human breast cancer cells (e.g., MDA-MB-231) in appropriate media and harvest during the exponential growth phase.
-
Animal Model: Use female immunodeficient mice (e.g., nude or NOD/SCID), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10⁶ cells in a mixture of serum-free media and Matrigel) into the flank of each mouse.[1][10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., every 2-3 days).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound via intraperitoneal injection at specified doses and schedules. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Pharmacodynamic Studies: Analyze tumor tissues for biomarkers of this compound activity, such as inhibition of Rap1 geranylgeranylation and changes in the levels of p27 and phosphorylated Akt.[2]
Table 2: In Vivo Efficacy of this compound in Breast Cancer Models
| Model | Cell Line/Strain | Treatment Regimen | Outcome |
| Xenograft | MDA-MB-231 (in nude mice) | 100 mg/kg, daily i.p. for 15 days | 94% tumor growth inhibition[6][8] |
| Xenograft | MDA-MB-231 (in nude mice) | 200 mg/kg, every 3 days i.p. for 15 days | 77% tumor growth inhibition[6][8] |
| Transgenic | ErbB2-driven mammary tumors | 100 mg/kg, daily i.p. for 5 days | 76% tumor regression[9] |
Table 3: In Vivo Efficacy of this compound in Lung Cancer Model with Low PTEN
| Model | Cell Line/Strain | Treatment Regimen | Outcome |
| Xenograft | A549 (in NOD/SCID gamma mice) | 50 mg/kg, intra-tumoral, 5 consecutive days (2 rounds) | 25% reduction in tumor size, 100% increase in apoptosis[11] |
| Xenograft | A549 (in NOD/SCID gamma mice) | This compound + Photodynamic Therapy (PDT) | 62.5% reduction in tumor weight, 300% increase in apoptosis[11] |
Clinical Development
This compound has been evaluated in a first-in-human Phase I clinical trial and is currently undergoing further clinical investigation as PTX-100.
Phase I Clinical Trial in Advanced Solid Tumors
A Phase I, open-label, dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of this compound in patients with advanced solid tumors.[6][7]
Experimental Protocol: Phase I Dose-Escalation Study
-
Patient Population: Adult patients with metastatic or unresectable solid tumors for which standard therapy was ineffective or non-existent.[6]
-
Study Design: An accelerated dose-escalation schema was used, starting with single-patient cohorts. Upon observation of grade 2 or greater drug-related toxicity, the design switched to a standard 3+3 dose escalation.[6][8][12]
-
Dosing Regimen: this compound was administered as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[6][7] Dose levels ranged from 120 to 2060 mg/m².[6]
-
Primary Objectives: To determine the dose-limiting toxicities (DLTs) and the MTD.[6]
-
Secondary Objectives: To assess the overall response rate, characterize pharmacokinetics, and explore biomarkers.[6]
-
Pharmacokinetic Analysis: Blood samples were collected at various time points to determine the pharmacokinetic parameters of this compound.
Table 4: Summary of Phase I Clinical Trial Results for this compound
| Parameter | Result |
| Maximum Tolerated Dose (MTD) | 2060 mg/m²[6][7] |
| Dose-Limiting Toxicities (DLTs) | None observed[6] |
| Drug-Related Grade 3/4 Toxicities | Elevated bilirubin (B190676) and alkaline phosphatase in one patient with biliary obstruction[6][9] |
| Objective Responses | None observed[6][7] |
| Stable Disease | Observed in 4 of 13 evaluable patients for up to 6.7 months[6][7] |
| Mean Terminal Half-life (t½) | 1.1 hours[6][7] |
The study concluded that this compound was safe and tolerable at all tested doses, but the rapid elimination (short half-life) may have resulted in suboptimal target inhibition.[6][7]
Ongoing and Future Clinical Trials
Following the initial Phase I study, a Phase Ib expansion cohort focused on patients with T-cell lymphomas showed encouraging signs of efficacy.[5] A global Phase IIa clinical trial of PTX-100 (this compound) is currently active for the treatment of cutaneous T-cell lymphoma (CTCL).[5]
Conclusion
This compound is a first-in-class GGTase I inhibitor with a well-defined mechanism of action and demonstrated preclinical antitumor activity. While the initial Phase I trial in advanced solid tumors did not show objective responses, likely due to pharmacokinetic limitations, the drug was found to be safe and well-tolerated. The promising signals of efficacy in T-cell lymphomas have paved the way for further clinical development in this indication. The story of this compound highlights the potential of targeting protein prenylation as a therapeutic strategy in oncology and underscores the importance of optimizing dosing and formulation to maximize the clinical benefit of targeted agents. Further research will be crucial to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse xenograft models [bio-protocol.org]
- 3. A fluorescence assay for geranylgeranyl transferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GGTase-I, Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]
- 5. Evolving or Immutable - Phase I Solid Tumor Trials in the Era of Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Accelerated titration designs for phase I clinical trials in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
The Pharmacokinetics and Pharmacodynamics of GGTI-2418: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of GGTI-2418, a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase I). The information presented herein is curated from a range of preclinical and clinical studies to support ongoing research and development efforts.
Introduction
This compound, also known as PTX-100, is a peptidomimetic small molecule designed to competitively inhibit GGTase I.[1] This enzyme catalyzes the transfer of a geranylgeranyl pyrophosphate (GGPP) lipid moiety to the C-terminal cysteine residue of various proteins, a post-translational modification critical for their proper subcellular localization and function. Key substrates of GGTase I include small GTPases of the Rho, Rac, and Ral families, which are pivotal regulators of intracellular signaling pathways governing cell proliferation, survival, migration, and invasion.[1] Dysregulation of these pathways is a hallmark of many cancers, making GGTase I an attractive target for therapeutic intervention.
Pharmacodynamics: Mechanism of Action and Biological Effects
This compound exerts its biological effects by preventing the geranylgeranylation of key signaling proteins, thereby disrupting their function and downstream signaling cascades.
Inhibition of Geranylgeranyltransferase I
This compound is a highly potent and selective inhibitor of GGTase I. In vitro enzymatic assays have demonstrated its significant affinity for GGTase I over the related enzyme Farnesyltransferase (FTase).
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| GGTase I IC50 | 9.5 ± 2.0 nM | [2] |
| FTase IC50 | 53 ± 11 µM | [2] |
| Selectivity (FTase/GGTase I) | ~5,600-fold | [2] |
| GGTase I Ki (competitive vs. H-Ras-CVLL) | 4.4 ± 1.6 nM | [2] |
Downstream Signaling Pathways
By inhibiting GGTase I, this compound disrupts the function of numerous geranylgeranylated proteins, leading to a cascade of downstream effects.
The Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42) are critical substrates of GGTase I. Their membrane localization and subsequent activation are dependent on geranylgeranylation. Inhibition of this process by this compound is expected to lead to the mislocalization of Rho proteins and attenuation of their signaling pathways, which are involved in cytoskeletal dynamics, cell adhesion, and motility.
Preclinical studies have shown that this compound treatment leads to an increase in the levels of the cyclin-dependent kinase inhibitor p27Kip1 and a decrease in the phosphorylation of Akt at Ser473.[2] The accumulation of nuclear p27 can induce G1 cell cycle arrest.[1] The inhibition of Akt, a key regulator of cell survival, further contributes to the anti-tumor effects of this compound.
A novel mechanism of action for this compound has been identified involving the PTEN tumor suppressor. In PTEN-deficient cells, the F-box protein FBXL2, which requires geranylgeranylation for its function, targets the inositol (B14025) 1,4,5-trisphosphate receptor type 3 (IP3R3) for degradation.[3][4] This leads to decreased intracellular calcium signaling and apoptosis. This compound, by inhibiting FBXL2 geranylgeranylation, prevents IP3R3 degradation, thereby restoring apoptosis in PTEN-null cancer cells.[3][4]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound has been characterized in several preclinical species and in humans.
Preclinical Pharmacokinetics
Table 2: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose and Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Mouse | 25 mg/kg IV | 47.1 | - | 0.27 - 0.79 | - | [5] |
| Mouse | 100 mg/kg IV | 405 | - | 0.27 - 0.79 | - | [5] |
| Mouse | 100 mg/kg IP | 52.0 | 0.17 | 0.57 | 45 | [5] |
| Mouse | 200 mg/kg PO | < 0.07 | - | - | Low | [5] |
| Rat | - | - | - | 0.2 - 0.5 | - | [1] |
| Dog | - | - | - | 0.4 - 1.2 | - | [1] |
-
Absorption: Oral bioavailability of this compound in mice is low.[5]
-
Distribution: Following intravenous administration in mice, this compound rapidly distributes to well-perfused tissues, with the highest concentrations found in the liver, kidney, and lung, and the lowest in the brain and fat.[5]
-
Metabolism: In vitro studies using hepatocytes from mice, rats, dogs, and humans have shown that this compound is metabolized into five oxidized metabolites (M1-M5).[1] M1 was not detected in human hepatocytes.[1]
-
Excretion: In mice, the majority of the administered dose is excreted in the feces, with less than 1% and 7.3-8.5% recovered in the urine after oral and intravenous administration, respectively, suggesting significant biliary excretion.[5]
Clinical Pharmacokinetics
A Phase I clinical trial in patients with advanced solid tumors provided insights into the pharmacokinetics of this compound in humans.
Table 3: Human Pharmacokinetic Parameters of this compound from a Phase I Study
| Dose Range (mg/m²) | Route | t1/2 (h) | Key Observation | Reference |
| 120 - 2060 | 30-min IV infusion (Days 1-5 of a 21-day cycle) | 1.1 (mean) | Rapid elimination | [1][5] |
The study concluded that this compound was safe and tolerable at all tested doses, but the rapid elimination may have resulted in subtherapeutic drug concentrations for a significant portion of the dosing cycle.[1]
Experimental Protocols
In Vitro GGTase I Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GGTase I.
Materials:
-
Recombinant human GGTase I
-
[³H]-GGPP (Geranylgeranyl pyrophosphate)
-
Biotinylated Ras-CVLL peptide substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, combine the GGTase I enzyme, biotinylated Ras-CVLL peptide, and varying concentrations of this compound.
-
Initiate the reaction by adding [³H]-GGPP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add streptavidin-coated SPA beads to the wells. The beads will bind to the biotinylated peptide substrate.
-
If the [³H]-GGPP has been transferred to the peptide, the radioactivity will be in close proximity to the scintillant in the beads, generating a signal.
-
Measure the radioactivity using a microplate scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Protein Geranylgeranylation
Objective: To assess the effect of this compound on the geranylgeranylation of a target protein (e.g., Rap1A) in cultured cells.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the ungeranylgeranylated form of the target protein or an antibody that recognizes a shift in molecular weight.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.
-
Harvest the cells and prepare cell lysates using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance or increase in the ungeranylgeranylated form of the protein indicates inhibition of GGTase I.
Quantification of this compound in Plasma using HPLC-MS/MS
Objective: To determine the concentration of this compound in plasma samples.
Materials:
-
Plasma samples
-
This compound analytical standard
-
Internal standard (IS)
-
Acetonitrile
-
Formic acid
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Analytical column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a defined volume of plasma, add the internal standard and a protein precipitation agent (e.g., acetonitrile).
-
Vortex to mix and precipitate the proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the HPLC system.
-
Separate this compound and the IS from endogenous plasma components on the analytical column using a suitable mobile phase gradient.
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the HPLC into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the IS in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve by analyzing plasma samples spiked with known concentrations of this compound.
-
Calculate the peak area ratio of this compound to the IS for all samples.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is a potent and selective inhibitor of GGTase I with a well-defined mechanism of action that involves the disruption of key oncogenic signaling pathways. Preclinical studies have demonstrated its anti-tumor activity. The pharmacokinetic profile of this compound is characterized by rapid elimination in both preclinical species and humans, a factor that requires careful consideration in the design of clinical dosing regimens. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties of this compound and its potential as a therapeutic agent.
References
- 1. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moffitt.org [moffitt.org]
- 3. PTEN counteracts FBXL2 to promote IP3R3- and Ca2+-mediated apoptosis limiting tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTEN counteracts FBXL2 to promote IP3R3– and Ca2+–mediated apoptosis limiting tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of GGTI-2418 in T-cell Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell lymphomas (TCLs) are a heterogeneous group of aggressive non-Hodgkin lymphomas that arise from mature T-cells.[1] Current treatment regimens, often involving multi-agent chemotherapy, yield long-term disease-free survival in only a fraction of patients, with many experiencing relapsed or refractory disease.[1][2] This underscores the urgent need for novel therapeutic strategies that target the molecular underpinnings of TCL pathogenesis.
One such promising target is Geranylgeranyltransferase I (GGTase-I), a critical enzyme in the post-translational modification of several proteins implicated in cancer.[3][4][5] GGTase-I catalyzes the attachment of a 20-carbon geranylgeranyl lipid to the C-terminus of proteins containing a CAAX motif.[4][5] This modification is essential for the membrane localization and function of key signaling molecules, particularly the Rho family of small GTPases (e.g., Rho, Rac, Ral), which are crucial for cancer cell proliferation, survival, and metastasis.[3][6][7]
GGTI-2418 (also known as PTX-100) is a first-in-class, peptidomimetic small molecule inhibitor of GGTase-I.[3][8] By blocking the function of GGTase-I, this compound disrupts oncogenic signaling pathways downstream of the frequently mutated RAS oncogene, thereby inducing programmed cell death and inhibiting tumor growth in various cancer models.[3][8] This document provides an in-depth overview of the therapeutic potential of this compound in T-cell lymphoma, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
Mechanism of Action of this compound
This compound competitively inhibits GGTase-I, showing selectivity over farnesyltransferase.[3] The primary mechanism of action of this compound in T-cell lymphoma involves the disruption of the function of geranylgeranylated proteins, most notably the Rho, Rac, and Ral GTPases.[6] These proteins are critical downstream effectors of the RAS oncogene and play a pivotal role in cell proliferation, viability, and migration.[3][6] By preventing their geranylgeranylation, this compound inhibits their localization to the cell membrane, thereby blocking their oncogenic activity.[6]
Furthermore, research has uncovered a crucial role for this compound in modulating the AKT survival pathway, particularly in the context of resistance to other therapies. In TCL, resistance to histone deacetylase inhibitors (HDACIs) can be driven by the activation of AKT.[9][10] this compound has been shown to suppress this escape mechanism by decreasing the levels of phosphorylated (active) AKT, thus restoring sensitivity to HDACIs.[9][10][11]
Figure 1: Mechanism of action of this compound in T-cell lymphoma.
Clinical and Preclinical Efficacy of this compound
This compound, under the name PTX-100, has demonstrated encouraging signs of clinical activity and a favorable safety profile in patients with T-cell lymphomas.[8]
Monotherapy in T-Cell Lymphoma
A Phase 1 study (NCT03900442) followed by a Phase 1b expansion cohort focusing on T-cell lymphomas has provided key insights into the potential of PTX-100.[6][8] Following promising results, a global Phase 2a clinical trial was initiated to further evaluate the efficacy and safety of PTX-100 in patients with relapsed or refractory cutaneous T-cell lymphoma (CTCL).[8] The U.S. Food and Drug Administration has granted PTX-100 orphan drug designation for all T-cell lymphomas and fast-track designation for the treatment of relapsed or refractory mycosis fungoides, the most common form of CTCL.[8]
Table 1: Summary of Phase 1 Clinical Trial Data for PTX-100 (this compound) in T-Cell Lymphoma
| Parameter | Finding | Reference |
|---|---|---|
| Study Population | Patients with advanced malignancies, with an expansion cohort for T-cell lymphoma (TCL). Median of 3 prior lines of therapy. | [6] |
| Dose Escalation | 500, 1000, and 2000 mg/m² administered by IV infusion over 60 minutes on days 1 to 5 of a 14-day cycle. | [6] |
| Efficacy in TCL | Overall Response Rate (ORR): 40% | [6] |
| Median Progression-Free Survival (PFS): 5.3 months | [6] | |
| Long-term responses observed (up to 32 months) in two TCL patients. | [6] | |
| Safety | Promising safety profile. Grade ≥3 adverse events included neutropenia (2 patients, 1 possibly related). Grade 1-2 events (possibly related) included nausea (4 patients) and diarrhea (3 patients). | [6] |
| Pharmacodynamics | Target engagement confirmed by sustained inhibition of geranylgeranylation of RAP1A in peripheral blood monocytes, even at the lowest dose. |[6] |
Figure 2: Clinical development workflow for this compound (PTX-100) in T-cell lymphoma.
Combination Therapy with HDAC Inhibitors
A significant advancement in the therapeutic strategy for TCL involves the combination of this compound with histone deacetylase inhibitors (HDACIs) like belinostat (B1667918) and romidepsin.[9][10] While HDACIs are approved for TCL, resistance often develops, partly through the activation of the pro-survival AKT pathway.[9][10] Preclinical studies have demonstrated that this compound can overcome this resistance.
The combination of this compound (or its pro-drug GGTI-2417) with HDACIs synergistically increases cancer cell death in various TCL cell lines (HH, H9, and Hut78).[10] This synergistic effect is mediated by the suppression of the AKT pathway.[9][10] The combination markedly decreases phosphorylated AKT levels, and ectopic expression of constitutively active AKT confers resistance to the combination, confirming the mechanism.[10][11] In vivo, flank xenograft models showed that the combination treatment was significantly more effective at inhibiting tumor growth than either drug alone.[10][11] These findings provide a strong rationale for a clinical trial combining this compound and HDACIs in patients with relapsed/refractory TCL.[9]
Figure 3: Synergistic mechanism of this compound and HDAC inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols based on the available literature.
Clinical Trial Protocol (Phase 1, NCT03900442)
-
Study Design: An open-label, 3+3 dose-escalation study with a subsequent expansion phase.[6]
-
Patient Population: Adults with treatment-refractory advanced solid tumors; the expansion cohort specifically enrolled patients with T-cell lymphoma.[6]
-
Drug Administration: PTX-100 (this compound) was administered via a 60-minute intravenous (IV) infusion on days 1 through 5 of a 14-day cycle for the initial 4 cycles. For patients showing a clinical benefit (complete response, partial response, or stable disease), treatment could be continued in 21-day cycles.[6]
-
Dose Levels: 500, 1000, and 2000 mg/m².[6]
-
Response Assessment: Disease response was evaluated after 4 cycles using CT, MRI, or PET-CT scans, or as per standard of care. In the continuation phase, assessments were performed every 3 months.[6]
-
Pharmacodynamic (PD) Studies: To confirm target engagement, peripheral blood monocytes (PBMCs) were isolated from patients on cycle 1, day 1 (pre-treatment) and subsequently on days 2, 3, 4, 5, and 8. The effect of PTX-100 on the geranylgeranylation of the small GTPase RAP1A was determined, likely via Western blot analysis comparing the processed (lower band) and unprocessed (upper band) forms of the protein.[6]
In Vitro Synergy Studies (GGTI + HDACI)
-
Cell Lines: Human TCL cell lines such as HH, H9, and Hut78 were used.[10]
-
Drug Treatment: Cells were co-treated with an HDACI (e.g., belinostat or romidepsin) and the this compound methyl ester pro-drug, GGTI-2417.[10]
-
Assessment of Cell Death/Viability: Cell viability was likely assessed using standard assays such as MTT or CellTiter-Glo, or apoptosis was quantified via Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Synergy Analysis: The synergistic, additive, or antagonistic nature of the drug combination was likely determined using the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.
-
Western Blot Analysis: To investigate the mechanism, protein lysates from treated cells were subjected to SDS-PAGE and Western blotting to detect levels of total and phosphorylated AKT (p-AKT), as well as other relevant proteins in the pathway.[10]
In Vivo Xenograft Studies
-
Animal Model: Flank xenograft models were established, likely by subcutaneously injecting human TCL cells (e.g., HH or H9) into immunocompromised mice (e.g., nude or SCID mice).[10][11]
-
Treatment: Once tumors reached a palpable size, mice were randomized into groups to receive vehicle control, HDACI alone, GGTI alone, or the combination of HDACI and GGTI.[10]
-
Efficacy Evaluation: Tumor growth was monitored regularly by measuring tumor volume (e.g., using calipers). The primary endpoint was the inhibition of tumor growth compared to control and single-agent groups.[10]
Conclusion and Future Directions
This compound has emerged as a promising therapeutic agent for T-cell lymphoma, demonstrating both single-agent clinical activity and a strong synergistic potential in combination with HDAC inhibitors. Its mechanism of action, targeting the fundamental process of protein geranylgeranylation, offers a novel approach to disrupt key oncogenic signaling pathways. The ongoing Phase 2a clinical trial in CTCL will be critical in further defining its efficacy and safety profile.
Future research should focus on:
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound, potentially through analysis of RAS/Rho pathway mutations or gene expression signatures.
-
Expansion of Combination Strategies: Exploring the synergy of this compound with other targeted agents or immunotherapies to further enhance anti-tumor activity and overcome resistance.
-
Optimizing Dosing and Scheduling: While the current regimen shows promise, further studies could explore alternative dosing schedules or formulations to maximize target inhibition, especially given the short plasma half-life observed in earlier studies.[3][12]
The development of this compound represents a significant step forward in the targeted therapy of T-cell lymphoma, offering new hope for patients with this challenging disease.[9]
References
- 1. cornell-lymphoma.com [cornell-lymphoma.com]
- 2. T-Cell Therapy for Lymphoma Using Nonengineered Multiantigen-Targeted T Cells Is Safe and Produces Durable Clinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. ashpublications.org [ashpublications.org]
- 7. mdpi.com [mdpi.com]
- 8. news-medical.net [news-medical.net]
- 9. Massey scientists discover promising drug combination to overcome resistance in T-cell lymphoma | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 10. Geranylgeranyl transferase-1 inhibitor GGTI-2417 enhances the anti-tumour efficacy of histone deacetylase inhibitors in different T-cell lymphoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prodrug Approach of GGTI-2417 for Enhanced Cellular Uptake and Targeted Inhibition of Geranylgeranyltransferase I by GGTI-2418
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Protein prenylation is a critical post-translational modification essential for the function of many proteins involved in oncogenic signaling pathways. Geranylgeranyltransferase I (GGTase-I) is a key enzyme in this process, responsible for the addition of a geranylgeranyl lipid moiety to a variety of proteins, including members of the Rho and Rap families of small GTPases. Inhibition of GGTase-I represents a promising therapeutic strategy for cancer. This technical guide provides a comprehensive overview of the potent and selective GGTase-I inhibitor, GGTI-2418, and its methyl ester prodrug, GGTI-2417, which was designed for improved cellular permeability. We will delve into the mechanism of action, experimental protocols for its evaluation, and a summary of its efficacy in preclinical models.
Introduction
The Ras superfamily of small GTPases, which includes the Ras, Rho, Ral, and Rap families, are crucial regulators of cellular processes such as proliferation, survival, and migration. Their activity is dependent on their localization to cellular membranes, a process facilitated by post-translational lipidation, including farnesylation and geranylgeranylation. Geranylgeranyltransferase I (GGTase-I) catalyzes the attachment of a 20-carbon geranylgeranyl pyrophosphate (GGPP) to the C-terminus of target proteins, a modification required for the function of many oncoproteins.
This compound is a peptidomimetic small molecule designed based on the C-terminal tetrapeptide of RhoA and RhoC, making it a potent and competitive inhibitor of GGTase-I. To enhance its cellular uptake, a methyl ester prodrug, GGTI-2417, was developed. Inside the cell, GGTI-2417 is hydrolyzed by intracellular esterases to the active form, this compound. This guide will provide a detailed examination of the preclinical data and methodologies used to characterize these compounds.
Mechanism of Action
This compound selectively inhibits GGTase-I, preventing the geranylgeranylation of key signaling proteins. This disruption of protein localization and function leads to downstream effects on several oncogenic pathways.
Inhibition of Protein Geranylgeranylation
The primary mechanism of action of this compound is the competitive inhibition of GGTase-I. This leads to the accumulation of unprenylated, and therefore inactive, Rho and Rap family proteins in the cytoplasm.
Downstream Signaling Effects
Inhibition of GGTase-I by this compound has been shown to modulate several key signaling pathways implicated in cancer:
-
RhoA/ROCK Pathway: By preventing the geranylgeranylation of RhoA, this compound inhibits the RhoA/ROCK signaling cascade, which is involved in cell motility, invasion, and proliferation.
-
p27Kip1/CDK2 Pathway: this compound treatment leads to the accumulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1 in the nucleus. This is achieved by inhibiting the CDK2-mediated phosphorylation of p27Kip1 at Thr187, a step that normally targets p27Kip1 for degradation. The accumulation of nuclear p27Kip1 leads to G1 cell cycle arrest.
-
Akt Pathway: Treatment with this compound has been shown to decrease the phosphorylation of Akt at S473, indicating an inhibition of the PI3K/Akt survival pathway.
-
FBXL2/IP3R3 Pathway: In cells with low or mutated PTEN, this compound can mimic the function of PTEN by preventing the geranylgeranylation of the F-box protein FBXL2. This stabilizes the inositol (B14025) triphosphate receptor 3 (IP3R3), leading to increased Ca2+-mediated apoptosis.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound and its prodrug GGTI-2417.
Table 1: In Vitro Inhibition of GGTase-I and Farnesyltransferase (FTase)
| Compound | Target | IC50 (nM) | Selectivity (FTase/GGTase-I) | Reference |
| This compound | GGTase-I | 9.5 ± 2.0 | >5,600-fold | |
| This compound | FTase | 53,000 ± 11,000 | ||
| GGTI-2432 | GGTase-I | 7.1 ± 4.3 | >18,000-fold | |
| GGTI-2430 | GGTase-I | 14 ± 6.4 | >340-fold |
Table 2: In Vitro Cellular Activity of GGTI-2417
| Cell Line | Assay | IC50 (µM) | Reference |
| H-Ras/3T3 | Rap1 Geranylgeranylation Inhibition | 0.4 ± 0.1 | |
| MDA-MB-468 | Cell Proliferation Inhibition | ~4 |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| MDA-MB-231 Breast Cancer | 100 mg/kg daily, intraperitoneal injection | 94% tumor growth inhibition | |
| MDA-MB-231 Breast Cancer | 200 mg/kg every third day, intraperitoneal injection | 77% tumor growth inhibition | |
| ErbB2 Transgenic Mice | Continuous infusion via osmotic mini-pump (14 days) | 60% tumor regression | |
| A549 Lung Cancer (low PTEN) | 50 mg/kg for 5 days, intra-tumoral injection | 25% reduction in tumor size, 100% increase in apoptosis |
Experimental Protocols
In Vitro GGTase-I Inhibition Assay
This protocol is adapted from studies characterizing the enzymatic inhibition by this compound.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant GGTase-I, the protein substrate (e.g., H-Ras-CVLL), and [3H]geranylgeranylpyrophosphate in an appropriate assay buffer.
-
Inhibitor Addition: Add increasing concentrations of this compound or other test compounds to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Excise the protein bands and quantify the incorporation of [3H]geranylgeranyl pyrophosphate using a scintillation counter.
-
IC50 Determination: Calculate the concentration of the inhibitor that causes 50% inhibition of GGTase-I activity.
Western Blot Analysis of Protein Prenylation
This protocol is used to assess the inhibition of protein geranylgeranylation in whole cells.
-
Cell Treatment: Treat cultured cells (e.g., H-Ras-transformed NIH 3T3 or MDA-MB-468) with various concentrations of GGTI-2417 for a specified duration (e.g., 48 hours).
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for unprenylated Rap1 (U-Rap1) and total H-Ras. The unprenylated form of Rap1 will show a mobility shift compared to the prenylated form.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative amount of unprenylated protein.
Cell Viability (MTT) Assay
This protocol measures the effect of GGTI-2417 on cell proliferation and viability.
-
Cell Seeding: Seed cells (e.g., MDA-MB-468) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of GGTI-2417 for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Xenograft Efficacy Study
This protocol describes a typical xenograft study to evaluate the anti-tumor activity of this compound.
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank or mammary fat pad of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for biomarkers like unprenylated Rap1 and p27).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the efficacy of the treatment.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound and its prodrug.
Caption: Prodrug activation of GGTI-2417 to this compound.
Caption: this compound inhibits GGTase-I and downstream signaling.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a potent and selective inhibitor of GGTase-I with significant anti-tumor activity in preclinical models of cancer. The development of its prodrug, GGTI-2417, successfully addresses the challenge of cellular permeability, allowing for efficient delivery of the active compound to its intracellular target. The detailed mechanisms of action, involving the disruption of Rho family protein function and the stabilization of the cell cycle inhibitor p27Kip1, provide a strong rationale for its clinical development. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of oncology and drug development who are interested in targeting protein prenylation. Further investigation, including ongoing clinical trials, will continue to define the therapeutic potential of this promising agent.
The Impact of GGTI-2418 on p27Kip1: A Technical Guide to its Accumulation and Nuclear Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The geranylgeranyltransferase I (GGTase I) inhibitor, GGTI-2418, has emerged as a promising therapeutic agent in oncology, primarily through its intricate interplay with the cell cycle regulatory protein, p27Kip1. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound induces the accumulation and nuclear localization of p27Kip1, a critical cyclin-dependent kinase (CDK) inhibitor. Through a detailed examination of preclinical data, this document elucidates the signaling pathways affected by this compound and presents key experimental methodologies for investigating its effects. The information contained herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action and to facilitate further exploration of its therapeutic potential.
Introduction
This compound is a potent and selective peptidomimetic inhibitor of GGTase I, an enzyme responsible for the post-translational lipid modification of various proteins, including many small GTPases of the Rho family.[1][2] This modification is crucial for the proper localization and function of these proteins, which are often implicated in oncogenic signaling pathways. One of the key downstream effects of GGTase I inhibition by this compound is the modulation of the cell cycle, leading to G1 arrest and apoptosis in cancer cells.[1][3] A pivotal player in this process is the CDK inhibitor p27Kip1.
p27Kip1 is a tumor suppressor protein that negatively regulates the G1 to S phase transition of the cell cycle by binding to and inhibiting the activity of cyclin E/Cdk2 and cyclin D/Cdk4 complexes. Its levels and subcellular localization are tightly controlled, and its dysregulation is a common feature in many human cancers. This guide focuses on the specific effects of this compound on p27Kip1, detailing how this GGTase I inhibitor leads to an increase in p27Kip1 protein levels and its accumulation within the nucleus, thereby restoring its tumor-suppressive function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound and its methyl ester prodrug, GGTI-2417, on p27Kip1 and related cellular processes.
Table 1: In Vitro Efficacy of this compound and GGTI-2417
| Parameter | Compound | Cell Line | Value | Reference |
| GGTase I Inhibition (IC50) | This compound | - | 9.5 nM | [2] |
| Farnesyltransferase Inhibition (IC50) | This compound | - | 53 µM | [2] |
| p27Kip1 Protein Level Increase | GGTI-2417 | MDA-MB-468 | Concentration-dependent | [3] |
Table 2: In Vivo Efficacy of this compound
| Experimental Model | Treatment | Effect on p27Kip1 | Tumor Growth Inhibition/Regression | Reference |
| ErbB2 Transgenic Mice | This compound (100 mg/kg daily, s.c. pump) | 2.68 ± 0.63-fold increase | 60% tumor regression | [1] |
| MDA-MB-231 Xenografts (Nude Mice) | This compound (100 mg/kg daily, i.p.) | Increased p27 levels | 94% tumor growth inhibition | [1] |
| MDA-MB-231 Xenografts (Nude Mice) | This compound (200 mg/kg every 3rd day, i.p.) | Not specified | 77% tumor growth inhibition | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect on p27Kip1 through a well-defined signaling cascade. By inhibiting GGTase I, this compound prevents the geranylgeranylation of Rho family GTPases. This disruption interferes with downstream signaling pathways that regulate the phosphorylation and subsequent degradation of p27Kip1.
Specifically, the inhibition of GGTase I leads to the inactivation of Cdk2.[1][2] Cdk2 is a key kinase that phosphorylates p27Kip1 at threonine 187 (Thr187).[1][2] This phosphorylation event serves as a signal for the ubiquitin-ligase complex SCF-Skp2 to target p27Kip1 for proteasomal degradation. By preventing this phosphorylation, this compound stabilizes p27Kip1, leading to its accumulation.
Furthermore, the phosphorylation of p27Kip1 at Thr187 also influences its subcellular localization. The phosphorylated form is preferentially exported from the nucleus to the cytoplasm, where it is degraded. By inhibiting this phosphorylation, this compound promotes the retention and accumulation of p27Kip1 within the nucleus, where it can effectively inhibit the cyclin/Cdk complexes and halt cell cycle progression.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on p27Kip1.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines such as MDA-MB-468 and MDA-MB-231 are commonly used.[3]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For in vitro assays, cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of GGTI-2417 (the methyl ester prodrug of this compound, which has better cell permeability in vitro) or vehicle control (e.g., DMSO).[3] Treatment duration can vary, but a 48-hour incubation is typical for assessing changes in protein levels and cell viability.[3]
Western Blot Analysis for p27Kip1 Accumulation
-
Lysate Preparation: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against p27Kip1. A primary antibody against a loading control (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be performed to quantify the changes in p27Kip1 protein levels.
Immunofluorescence for p27Kip1 Nuclear Localization
-
Cell Preparation: Cells are grown on glass coverslips and treated with GGTI-2417 as described above.
-
Fixation and Permeabilization: After treatment, cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: The coverslips are blocked with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes. Cells are then incubated with the primary antibody against p27Kip1 overnight at 4°C. After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole). The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.
-
Imaging: Images are captured using a fluorescence microscope. The localization of p27Kip1 (green fluorescence) relative to the nucleus (blue fluorescence) is observed.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice, such as nude mice or SCID mice, are used.[1]
-
Tumor Implantation: Human breast cancer cells (e.g., MDA-MB-231) are injected subcutaneously or orthotopically into the mammary fat pad of the mice.[1]
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered via intraperitoneal (i.p.) injection or continuous infusion using osmotic pumps.[1] A common dosing schedule is 100 mg/kg daily.[1] The vehicle control group receives the delivery vehicle alone.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised, and a portion can be processed for Western blot analysis to determine the levels of p27Kip1 and other relevant biomarkers. Another portion can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical analysis of p27Kip1 localization.
Conclusion
This compound effectively induces the accumulation and nuclear localization of the CDK inhibitor p27Kip1 by inhibiting GGTase I and subsequently preventing the Cdk2-mediated phosphorylation of p27Kip1 at Thr187. This mechanism of action underscores the therapeutic potential of this compound in cancers characterized by p27Kip1 dysregulation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other GGTase I inhibitors. A thorough understanding of the molecular interactions and cellular consequences of GGTase I inhibition is paramount for the successful clinical development of this class of anti-cancer agents. This technical guide serves as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of Protein Geranylgeranylation Inhibits Cdk2-Dependent p27Kip1 Phosphorylation on Thr187 and Accumulates p27Kip1 in the Nucleus: Implications for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GGTI-2418 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro evaluation of GGTI-2418, a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase I).
Introduction
This compound is a peptidomimetic small molecule that competitively inhibits GGTase I, an enzyme crucial for the post-translational modification of several oncogenic proteins, including members of the Rho, Rac, and Ral families of small GTPases.[1] By preventing the geranylgeranylation of these proteins, this compound disrupts their membrane localization and downstream signaling, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1] This document outlines the core mechanism of action of this compound and provides detailed protocols for its application in common in vitro cell culture assays.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting GGTase I, which leads to the disruption of key signaling pathways involved in cell cycle progression, survival, and proliferation. A primary consequence of GGTase I inhibition is the accumulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1 in the nucleus.[1][2] This is achieved by preventing the CDK2-mediated phosphorylation of p27 at threonine 187, a step that normally targets p27 for degradation.[1][2] The resulting stabilization and nuclear accumulation of p27 leads to the inhibition of CDK2 and CDK4, hypophosphorylation of the retinoblastoma protein (Rb), and ultimately, G1 cell cycle arrest.[1]
Furthermore, this compound has been shown to suppress the PI3K/Akt signaling pathway, a critical regulator of cell survival.[3] Inhibition of GGTase I leads to a decrease in the phosphorylation of Akt at serine 473, thereby promoting apoptosis.[2]
Data Presentation
The following tables summarize the key quantitative data associated with the in vitro activity of this compound and its prodrug, GGTI-2417.
| Parameter | Value | Enzyme/Protein | Notes |
| IC50 | 9.5 ± 2.0 nM | GGTase I | In vitro enzyme assay.[4] |
| IC50 | 53 ± 11 µM | Farnesyltransferase (FTase) | Demonstrates high selectivity for GGTase I over FTase.[4] |
| Ki | 4.4 ± 1.6 nM | GGTase I | Competitive inhibition against the H-Ras-CVLL protein. |
Table 1: In Vitro Enzymatic Inhibition by this compound
| Cell Line | Assay | Treatment | Observation |
| MDA-MB-468 | Western Blot | 50 µM GGTI-2417 (48h) | 11.9-fold increase in p27 protein levels.[2] |
| MDA-MB-468 | Immunofluorescence | 50 µM GGTI-2417 (48h) | 6-fold increase in nuclear p27 levels.[2] |
| MDA-MB-468 | Cell Cycle Analysis | Increasing concentrations of GGTI-2417 (48h) | Concentration-dependent increase in G0/G1 phase accumulation.[2] |
| T-cell lymphoma (HH, H9, Hut78) | Western Blot | GGTI-2417 in combination with HDACIs | Marked decrease in phosphorylated Akt levels.[3] |
Table 2: Cellular Effects of GGTI-2417 (Prodrug of this compound) in Cancer Cell Lines
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of choice (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is less than 0.1% in all wells.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis for p27 and Phospho-Akt
This protocol details the detection of changes in p27 and phosphorylated Akt levels following this compound treatment.
Materials:
-
This compound
-
Cancer cell line (e.g., MDA-MB-468 or T-cell lymphoma lines)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p27, anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 10-50 µM) or vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and develop the blot using an ECL substrate.
-
Capture the image using an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
This compound
-
Cancer cell line
-
6-well cell culture plates
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound as described for the Western blot protocol.
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge at 1,500 rpm for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection of apoptosis in this compound-treated cells.
Materials:
-
This compound
-
Cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound as described previously.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Visualization of Signaling Pathways and Workflows
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of Protein Geranylgeranylation Inhibits Cdk2-Dependent p27Kip1 Phosphorylation on Thr187 and Accumulates p27Kip1 in the Nucleus: Implications for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geranylgeranyl transferase-1 inhibitor GGTI-2417 enhances the anti-tumour efficacy of histone deacetylase inhibitors in different T-cell lymphoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Assessing Cell Viability with GGTI-2418 using MTT Assay
Introduction
GGTI-2418 is a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I), an enzyme crucial for the post-translational modification of several proteins involved in cell signaling pathways that regulate cell growth, proliferation, and survival.[1][2][3] Inhibition of GGTase I can lead to cell cycle arrest and apoptosis, making this compound a compound of interest in cancer research.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This protocol details the application of the MTT assay to determine the effect of this compound on the viability of cancer cells.
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[6] The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of viable cells.[7]
Experimental Protocols
Materials
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[6][9]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm (or between 550-600 nm)
-
Multichannel pipette
-
Sterile pipette tips
-
Orbital shaker
Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well (final MTT concentration of 0.5 mg/mL).[8]
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as purple precipitates.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the MTT solution from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Place the plate on an orbital shaker and shake gently for 15-30 minutes at room temperature to ensure complete solubilization of the formazan.[6][7]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution, but no cells) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell viability).
-
Data Presentation
Table 1: Effect of this compound on Cancer Cell Viability (Hypothetical Data)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100 |
| 1 | 1.125 | 0.070 | 90 |
| 5 | 0.875 | 0.065 | 70 |
| 10 | 0.625 | 0.050 | 50 |
| 25 | 0.313 | 0.040 | 25 |
| 50 | 0.125 | 0.025 | 10 |
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for the MTT assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C23H31N5O4 | CID 11539477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for GGTI-2418 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of GGTI-2418 (also known as PTX-100) for in vivo mouse model experiments. The protocols and data presented are compiled from various preclinical studies to guide the design and execution of future research.
Mechanism of Action
This compound is a potent and selective peptidomimetic inhibitor of geranylgeranyltransferase I (GGTase I).[1][2][3] This enzyme is crucial for the post-translational lipid modification (geranylgeranylation) of various proteins, particularly small GTPases of the Rho family (e.g., RhoA, RhoC, Rac1, RalA, RalB, Rap1).[1][4] Geranylgeranylation is essential for the proper membrane localization and function of these proteins, which are often aberrantly activated in cancer and play pivotal roles in cell cycle progression, survival, and oncogenic signaling.[1][4]
By inhibiting GGTase I, this compound disrupts the function of these key signaling proteins. This leads to several downstream anti-cancer effects, including:
-
Induction of G1 phase cell cycle arrest through the upregulation of cyclin-dependent kinase (CDK) inhibitors p21waf and p27kip, leading to the inhibition of CDK2 and CDK4 and subsequent hypophosphorylation of the retinoblastoma (Rb) protein.[1]
-
Induction of apoptosis by downregulating the expression of survivin and suppressing the activation of the PI3K/Akt signaling pathway.[1]
-
Stabilization and nuclear accumulation of p27(Kip1) by inhibiting its CDK2-mediated phosphorylation at Thr187.[1][5]
-
Promotion of Ca2+-mediated apoptosis in cells with low or mutated PTEN by preventing the degradation of the inositol (B14025) triphosphate receptor (IP3R3) by FBXL2.[6][7]
Signaling Pathway
The following diagram illustrates the primary signaling pathway affected by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | C23H31N5O4 | CID 11539477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moffitt.org [moffitt.org]
- 7. PTX-100 with photodynamic therapy casuses tumour cells to self destruct - ecancer [ecancer.org]
Application Notes and Protocols for Studying Protein Interactions with GGTI-2418 via Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing immunoprecipitation (IP) to investigate the protein interactions of GGTI-2418, a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase I). This document outlines the necessary experimental procedures, data interpretation, and includes visual aids to facilitate understanding of the underlying signaling pathways and experimental workflow.
Introduction
This compound is a peptidomimetic small molecule that competitively inhibits GGTase I, an enzyme responsible for the post-translational lipid modification of various proteins, particularly those in the Ras superfamily of small GTPases like Rho, Rac, and Rap1.[1][2] This geranylgeranylation is crucial for the proper membrane localization and function of these proteins in cellular signaling pathways that regulate cell growth, differentiation, and survival.[1] Inhibition of GGTase I by this compound disrupts these pathways, leading to downstream effects such as the inhibition of Akt phosphorylation and an increase in the levels of the cyclin-dependent kinase inhibitor p27Kip1.[1][2]
Studying the direct and indirect protein interactions of this compound is essential for elucidating its mechanism of action and identifying potential biomarkers for its therapeutic efficacy. Co-immunoprecipitation (Co-IP) is a powerful technique to isolate and identify proteins that interact with a specific target protein, in this case, GGTase I, in the presence of the inhibitor.
Data Presentation
The following tables summarize the quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Selectivity |
| Geranylgeranyltransferase I (GGTase I) | 9.5 ± 2.0 nM | ~5,600-fold vs. FTase |
| Farnesyltransferase (FTase) | 53 ± 11 µM |
Data sourced from MedChemExpress and other publications.[1]
Table 2: Cellular Effects of this compound Treatment
| Cellular Process/Protein | Effect of this compound | Quantitative Change | Cell/Model System |
| Rap1 Geranylgeranylation | Inhibition | Sustained inhibition observed | Peripheral Blood Mononuclear Cells (PBMCs) from patients |
| Akt Phosphorylation (Ser473) | Decrease | Significant decrease | In vivo (ErbB2 transgenic mice) |
| p27Kip1 Levels | Increase | Upregulation observed | In vivo (ErbB2 transgenic mice) |
| Tumor Growth | Inhibition | 25% reduction in tumor weight | Mouse xenograft model (low PTEN expressing cell line) |
| Apoptosis | Increase | ~100% increase | Mouse xenograft model (low PTEN expressing cell line)[3] |
These data are compiled from various preclinical and clinical studies.[1][3][4]
Signaling Pathway Affected by this compound
The following diagram illustrates the signaling pathway impacted by the inhibition of GGTase I by this compound.
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow: Co-Immunoprecipitation
The diagram below outlines the key steps of the co-immunoprecipitation protocol to study protein interactions with this compound.
Caption: Co-Immunoprecipitation experimental workflow.
Experimental Protocols
Co-Immunoprecipitation Protocol to Identify GGTase I Interacting Proteins in the Presence of this compound
This protocol is designed to isolate GGTase I and its interacting partners from cells treated with this compound.
Materials and Reagents:
-
Cell Lines: A suitable cell line expressing the target proteins (e.g., a cancer cell line known to be sensitive to this compound).
-
This compound: Stock solution in DMSO.
-
Antibodies:
-
Primary antibody for IP: High-quality antibody specific for GGTase I (either the alpha or beta subunit).
-
Primary antibodies for Western Blot: Antibodies against GGTase I, potential interacting partners (e.g., RhoA, Rac1, Rap1), and a negative control protein.
-
Isotype control IgG (from the same species as the IP antibody).
-
-
Beads: Protein A/G agarose (B213101) or magnetic beads.
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Wash Buffer: Lysis buffer or a buffer with lower detergent concentration (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).
-
Elution Buffer: 1x SDS-PAGE sample buffer (Laemmli buffer) or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).
-
Other Reagents: PBS, DMSO, SDS-PAGE gels, transfer membranes, blocking buffer, and Western blot detection reagents.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or DMSO (as a vehicle control) for a predetermined time. The concentration and time should be optimized based on the cell line and experimental goals.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, incubate the lysate with Protein A/G beads (that have not been conjugated to an antibody) for 1 hour at 4°C on a rotator.
-
Centrifuge at a low speed (e.g., 1,000 x g for 1 minute) and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against GGTase I. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator to allow the antibody to bind to its target protein.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads in the buffer and then pellet them. This step is critical to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
To elute the immunoprecipitated proteins, add 1x SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes.
-
Alternatively, use a low pH elution buffer and neutralize the eluate with a high pH buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using antibodies against GGTase I and suspected interacting partners.
-
For a broader, unbiased discovery of interacting proteins, the eluate can be analyzed by mass spectrometry.
-
Important Considerations:
-
Competitive Inhibition: Since this compound is a competitive inhibitor, it may disrupt the interaction between GGTase I and its substrates. The timing of this compound treatment and the lysis conditions should be carefully optimized. It might be beneficial to add this compound to the lysis buffer to maintain the inhibited state of the enzyme during the IP process.
-
Controls are Crucial:
-
Isotype Control: An immunoprecipitation with a non-specific IgG of the same isotype as the primary antibody is essential to ensure that the observed interactions are specific to the target protein.
-
Input Control: A sample of the cell lysate before immunoprecipitation should be run on the Western blot to confirm the presence of the proteins of interest.
-
Beads-only Control: An immunoprecipitation without any antibody can help identify proteins that bind non-specifically to the beads.
-
References
How to prepare GGTI-2418 stock solutions and working concentrations
Application Notes and Protocols for GGTI-2418
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound, also known as PTX-100, is a potent and highly selective peptidomimetic inhibitor of geranylgeranyltransferase I (GGTase I).[1][2][3][4] It exhibits significant selectivity for GGTase I over farnesyltransferase (FTase), with IC50 values of 9.5 nM and 53 µM, respectively.[1][3][4][5] The inhibition of GGTase I disrupts the post-translational lipid modification of key signaling proteins, including members of the Ras and Rho families of small GTPases (e.g., RhoA, RhoC, Rac1, RalA).[5][6][7] This disruption prevents their proper membrane localization and subsequent activation of downstream oncogenic pathways, ultimately leading to cell cycle arrest and apoptosis.[4][6] These application notes provide detailed protocols for the preparation of this compound stock solutions and working concentrations for both in vitro and in vivo experiments.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | PTX-100, GGTI 2418 | [2][4][6] |
| Molecular Formula | C₂₃H₃₁N₅O₄ | [1][2][6] |
| Molecular Weight | 441.5 g/mol | [1][2][6] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥98% | [2] |
| CAS Number | 501010-06-6 | [1][2][6] |
Solubility and Storage
| Parameter | Condition | Reference |
| Solvent for Stock Solution | DMSO | [1][2] |
| Solubility in DMSO | 125 mg/mL (283.11 mM) | [1] |
| Storage of Solid Compound | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage of Stock Solution (in DMSO) | -80°C for 2 years; -20°C for 1 year | [1] |
Recommended Working Concentrations
| Application | Concentration Range | Incubation Time | Notes | Reference |
| In Vitro (Cell Culture) | 10 - 15 µM | 16 hours | Effective for delocalizing FBXL2. | [1] |
| In Vivo (Mouse Xenograft) | 50 - 100 mg/kg daily | 5+ days | Daily or every third day administration. | [1][2][8] |
| In Vivo (Mouse Xenograft) | 200 mg/kg every third day | 15 days | Alternative dosing schedule. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for use in in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: 441.5 g/mol )
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)[1]
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.415 mg of this compound.
-
Calculation: Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Example for 4.415 mg to make a 10 mM stock: Volume (L) = 0.004415 g / (0.010 mol/L * 441.5 g/mol ) = 0.001 L = 1 mL
-
Dissolving: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If needed, use an ultrasonic bath to aid dissolution, as recommended for achieving high concentrations.[1] Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Protocol 2: Preparation of Working Concentrations for In Vitro Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Appropriate sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): It is best practice to perform a serial dilution to achieve the final working concentration accurately. For example, to prepare a 10 µM working solution: a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of cell culture medium. This results in a 10 µM solution (a 1:1000 dilution). b. The final concentration of DMSO in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. A 1:1000 dilution results in 0.1% DMSO.
-
Direct Addition: Add the freshly diluted this compound in culture medium to your cells. For example, if you have cells in 1 mL of medium and want a final concentration of 10 µM, you would add 1 µL of the 10 mM stock solution.
-
Control: Always include a vehicle control (e.g., 0.1% DMSO in culture medium) in your experiments to account for any effects of the solvent.
-
Incubation: Incubate the cells for the desired period (e.g., 16 hours) before analysis.[1]
Protocol 3: Preparation of Working Solution for In Vivo Animal Studies
This protocol provides an example of how to formulate this compound for intraperitoneal injection in mice, based on published methods.[1] This formulation aims to create a stable suspension or solution suitable for administration.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure (Example for a 1 mL final volume):
-
Stock Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Formulation: In a sterile tube, combine the following in order, mixing thoroughly after each addition: a. Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution. b. Add 400 µL of PEG300 and mix evenly. c. Add 50 µL of Tween-80 and mix evenly. d. Add 450 µL of sterile Saline to bring the final volume to 1 mL.
-
Final Concentration: This procedure yields a final solution with a this compound concentration of 2.08 mg/mL.[1]
-
Administration: The solution should be administered to animals based on their body weight to achieve the desired dosage (e.g., 100 mg/kg). Always prepare the formulation fresh before each use.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway showing this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Search results [chemdiv.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C23H31N5O4 | CID 11539477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moffitt.org [moffitt.org]
Application Notes and Protocols for GGTI-2418 in Combination with Paclitaxel for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preclinical evaluation of GGTI-2418, a geranylgeranyltransferase I (GGTase I) inhibitor, in combination with paclitaxel (B517696) for the treatment of breast cancer. While direct preclinical or clinical studies on the combination of this compound and paclitaxel in breast cancer are not extensively available in the public domain, this document synthesizes the known mechanisms and preclinical data of each agent to provide a strong rationale and detailed protocols for investigating their potential synergistic anti-cancer effects.
This compound targets the post-translational modification of key signaling proteins, including Rho family GTPases, thereby interfering with cell cycle progression, proliferation, and survival.[1][2] Paclitaxel, a well-established chemotherapeutic agent, disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[3][4][5][6] The combination of these two agents offers a promising therapeutic strategy by targeting distinct but complementary pathways involved in breast cancer pathogenesis.
These protocols are intended to guide researchers in the systematic evaluation of the this compound and paclitaxel combination in breast cancer models.
Data Presentation
Preclinical Efficacy of this compound in Breast Cancer Models
| Parameter | Cell Line/Model | Treatment | Dosing Schedule | Outcome | Reference |
| Tumor Growth Inhibition | MDA-MB-231 Xenografts | This compound (100 mg/kg) | Daily intraperitoneal injections | 94% inhibition | [1][2] |
| MDA-MB-231 Xenografts | This compound (200 mg/kg) | Every 3 days intraperitoneal injections | 77% inhibition | [1][2] | |
| Tumor Regression | ErbB2-driven Mammary Tumors | This compound | Continuous infusion via subcutaneous osmotic mini-pump over 14 days | 60% regression | [1][2] |
Phase I Clinical Trial of this compound in Advanced Solid Tumors
| Parameter | Value | Details | Reference |
| Maximum Tolerated Dose (MTD) | 2060 mg/m² | Administered on days 1-5 of a 21-day cycle. No dose-limiting toxicities were observed up to this dose. | [7] |
| Terminal Half-life (t½) | 1.1 hours | Demonstrates rapid elimination. | [7] |
| Objective Responses | None observed | Four of thirteen evaluable patients had stable disease for up to 6.7 months. | [7] |
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Paclitaxel Signaling Pathway
Caption: Mechanism of action of Paclitaxel.
Hypothesized Combined Signaling Pathway
Caption: Hypothesized dual blockade by this compound and Paclitaxel.
Experimental Protocols
In Vitro Combination Studies
Objective: To determine the synergistic, additive, or antagonistic effects of this compound and paclitaxel on breast cancer cell viability, proliferation, and apoptosis.
1. Cell Culture:
- Culture human breast cancer cell lines (e.g., MDA-MB-231, MCF-7, SK-BR-3) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay):
- Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat cells with a range of concentrations of this compound and paclitaxel, both as single agents and in combination at fixed ratios (e.g., based on their respective IC50 values).
- Include a vehicle control group (e.g., DMSO).
- After 48-72 hours of incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
3. Combination Index (CI) Analysis:
- Use the Chou-Talalay method to determine the nature of the drug interaction.
- Software such as CompuSyn can be used to calculate the CI values.
- CI < 1 indicates synergy.
- CI = 1 indicates an additive effect.
- CI > 1 indicates antagonism.
4. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
- Seed cells in 6-well plates and treat with this compound, paclitaxel, or the combination for 48 hours.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry.
- Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
5. Cell Cycle Analysis:
- Treat cells as described for the apoptosis assay.
- Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
- Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
- Incubate for 30 minutes at 37°C.
- Analyze the DNA content by flow cytometry.
- Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow for In Vitro Studies
Caption: In Vitro experimental workflow.
In Vivo Combination Studies
Objective: To evaluate the in vivo efficacy of the this compound and paclitaxel combination in a breast cancer xenograft model.
1. Animal Model:
- Use female athymic nude mice (4-6 weeks old).
- Subcutaneously implant breast cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
2. Treatment Groups:
- Randomly assign mice to the following treatment groups (n=8-10 mice per group):
- Vehicle Control
- This compound alone
- Paclitaxel alone
- This compound + Paclitaxel combination
3. Drug Administration:
- Based on preclinical data, this compound can be administered intraperitoneally.
- Paclitaxel is typically administered intravenously or intraperitoneally.
- The dosing and schedule should be optimized based on preliminary studies, but a starting point could be based on the doses used in single-agent studies.
4. Tumor Growth Measurement:
- Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
- Monitor body weight as an indicator of toxicity.
5. Endpoint Analysis:
- At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
- Measure the final tumor weight.
- Perform immunohistochemical analysis on tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Experimental Workflow for In Vivo Studies
Caption: In Vivo experimental workflow.
Conclusion
The distinct mechanisms of action of this compound and paclitaxel provide a strong rationale for their combined use in breast cancer therapy. The protocols outlined in this document offer a comprehensive framework for the preclinical evaluation of this novel combination. Rigorous in vitro and in vivo studies are essential to validate the synergistic potential and to provide the necessary data to support future clinical investigations.
References
- 1. Drug Combinations in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Chemotherapy Efficacy: Investigating the Synergistic Impact of Paclitaxel and cd73 Gene Suppression on Breast Cancer Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective drug combinations in breast, colon and pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fortuneonline.org [fortuneonline.org]
Application Notes and Protocols: Assessing the Synergy of GGTI-2418 with Doxorubicin in Cancer Cells
Introduction
In the landscape of oncology, combination therapies are paramount for enhancing therapeutic efficacy, overcoming drug resistance, and minimizing toxicity.[1] Doxorubicin (B1662922) (DOX), an anthracycline antibiotic, is a cornerstone of chemotherapy for a wide range of cancers, including breast, lung, and ovarian cancers.[2][3] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively induce DNA damage, cell cycle arrest, and apoptosis.[4][5][6]
GGTI-2418 (also known as PTX-100) is a potent and selective small molecule inhibitor of geranylgeranyltransferase I (GGTase I).[7][8][9] This enzyme is crucial for the post-translational modification of several small GTPases, including Rho, Rac, and Ral family proteins, which are key regulators of cell proliferation, survival, and metastasis.[8][10] By inhibiting GGTase I, this compound disrupts the membrane localization and function of these oncogenic proteins, leading to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[8][10][11]
This document outlines the scientific rationale and provides detailed protocols for assessing the potential synergistic anti-cancer effects of combining this compound with doxorubicin. The hypothesis is that the distinct and complementary mechanisms of these two agents—this compound-induced cell cycle arrest and disruption of survival signaling, coupled with doxorubicin's potent DNA-damaging capabilities—will result in a synergistic enhancement of cancer cell death.
Signaling Pathways and Rationale for Synergy
This compound Mechanism of Action
This compound competitively inhibits GGTase I, preventing the attachment of geranylgeranyl lipid moieties to Rho family GTPases.[10] This inhibition blocks their localization to the cell membrane, rendering them inactive.[8] Inactivation of proteins like RhoA and RhoC disrupts downstream signaling pathways that control the G1/S cell cycle transition.[10] This leads to an accumulation of the cyclin-dependent kinase (CDK) inhibitor p27, hypophosphorylation of the retinoblastoma (Rb) protein, and subsequent arrest of the cell cycle in the G1 phase.[7][10]
Doxorubicin Mechanism of Action
Doxorubicin exerts its cytotoxic effects through multiple mechanisms.[4][5] It intercalates into DNA, disrupting DNA replication and transcription.[2] It also inhibits topoisomerase II, an enzyme that alters DNA topology, leading to the accumulation of DNA double-strand breaks.[4][5] Furthermore, doxorubicin metabolism generates reactive oxygen species (ROS), which cause oxidative damage to DNA, proteins, and cellular membranes.[5] This cumulative damage activates DNA damage response (DDR) pathways, ultimately triggering cell cycle arrest (at G1/S and G2/M checkpoints) and apoptosis.[6][12]
Proposed Synergy
The combination of this compound and doxorubicin is hypothesized to be synergistic through a "two-hit" mechanism. This compound first primes the cancer cells by inducing G1 arrest, preventing them from entering the S phase where DNA damage from doxorubicin could be repaired. This cell cycle blockade may sensitize the cells to the subsequent DNA-damaging effects of doxorubicin. Concurrently, the inhibition of pro-survival signals by this compound can lower the threshold for apoptosis, making the cells more susceptible to doxorubicin-induced cell death pathways.
Experimental Workflow and Protocols
The overall workflow involves determining the individual cytotoxicity of each drug, followed by combination studies to assess synergy, and finally, mechanistic assays to investigate the effects on apoptosis and the cell cycle.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. remedypublications.com [remedypublications.com]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. This compound | C23H31N5O4 | CID 11539477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moffitt.org [moffitt.org]
- 12. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Long-Term Stability of GGTI-2418 in DMSO and Cell Culture Media
Application Notes and Protocols: Measuring RhoA Activation Inhibition by GGTI-2418
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Geranylgeranyltransferase I (GGTase I) inhibitor, GGTI-2418, in conjunction with a RhoA activation assay. This guide is designed for professionals in research and drug development to assess the inhibitory effect of this compound on RhoA activity in a cell-based context.
Introduction
RhoA, a small GTPase, is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell migration, and proliferation.[1] Its activity is contingent on post-translational modification by geranylgeranylation, a process catalyzed by GGTase I.[2][3] This lipid modification facilitates the anchoring of RhoA to the cell membrane, a prerequisite for its interaction with downstream effectors.[3] The small molecule this compound is a potent and selective inhibitor of GGTase I, with an in vitro IC50 of 9.5 nM.[4][5][6][7] By preventing geranylgeranylation, this compound is expected to inhibit the function of Rho family proteins, including RhoA. This protocol outlines the use of a G-LISA™-based assay to quantify the inhibition of RhoA activation in cells treated with this compound.
Quantitative Data Summary
The following table summarizes representative data from a RhoA G-LISA™ assay performed on cell lysates treated with varying concentrations of this compound. The data illustrates a dose-dependent inhibition of RhoA activation.
| Treatment Group | This compound Concentration | RhoA Activator (e.g., LPA) | Absorbance at 490 nm (Mean ± SD) | % Inhibition of RhoA Activation |
| Untreated Control | 0 µM | - | 0.25 ± 0.03 | N/A |
| Vehicle Control | 0 µM (DMSO) | + | 1.20 ± 0.11 | 0% |
| This compound | 1 µM | + | 0.85 ± 0.09 | 36.8% |
| This compound | 5 µM | + | 0.52 ± 0.06 | 71.6% |
| This compound | 10 µM | + | 0.31 ± 0.04 | 93.7% |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific RhoA activator used.
Signaling Pathway and Experimental Workflow
RhoA Signaling and Inhibition by this compound
Caption: RhoA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for RhoA Activation G-LISA™ Assay
Caption: Workflow for assessing this compound's effect on RhoA activation.
Experimental Protocol: RhoA Activation G-LISA™ Assay
This protocol is adapted for use with commercially available RhoA G-LISA™ activation assay kits. Please refer to the specific manufacturer's instructions for kit components and detailed procedural steps.
Materials
-
Cells of interest (e.g., HeLa, Swiss 3T3)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
RhoA activator (e.g., Lysophosphatidic acid - LPA)
-
Phosphate-buffered saline (PBS)
-
RhoA G-LISA™ Activation Assay Kit (contains Rho-GTP affinity plate, lysis buffer, binding buffer, antibodies, detection reagents, etc.)
-
Protease inhibitor cocktail
-
Microplate spectrophotometer capable of reading absorbance at 490 nm
Procedure
1. Cell Culture and Treatment
a. Plate cells in a multi-well plate at a density that will result in 80-90% confluency at the time of the assay.
b. Culture cells overnight in complete medium.
c. The following day, replace the medium with serum-free medium and incubate for 2-24 hours to reduce basal RhoA activity.
d. Prepare working concentrations of this compound in serum-free medium. A final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
e. Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for a predetermined time. A 16-hour incubation is a common starting point.[4]
2. Stimulation of RhoA Activity
a. Following this compound treatment, stimulate the cells with a known RhoA activator (e.g., 1 µg/mL LPA for 2-5 minutes). Include an unstimulated control group.
3. Cell Lysis
a. Immediately after stimulation, wash the cells once with ice-cold PBS.
b. Add ice-cold lysis buffer (supplemented with protease inhibitors) to each well.
c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
d. Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
4. Protein Quantification
a. Determine the protein concentration of each cell lysate supernatant using a standard protein assay (e.g., BCA or Bradford).
b. Normalize the protein concentration of all samples with lysis buffer. A concentration between 0.4-2 mg/mL is typically recommended.[5]
5. RhoA G-LISA™ Assay
Follow the manufacturer's protocol. A general outline is provided below.
a. Add the equalized cell lysates to the wells of the Rho-GTP affinity plate.
b. Incubate for 30 minutes to allow active, GTP-bound RhoA to bind to the plate.
c. Wash the wells to remove unbound proteins, including inactive GDP-bound RhoA.
d. Add the primary anti-RhoA antibody and incubate.
e. Wash the wells and add the HRP-labeled secondary antibody, followed by incubation.
f. Wash the wells and add the HRP detection reagent.
g. Stop the reaction with the provided stop buffer.
6. Data Acquisition and Analysis
a. Read the absorbance at 490 nm using a microplate spectrophotometer.
b. Subtract the absorbance of the blank (lysis buffer only) from all readings.
c. Calculate the percent inhibition of RhoA activation for each this compound concentration relative to the vehicle-treated, stimulated control.
% Inhibition = [1 - (Absorbance of this compound treated / Absorbance of Vehicle Control)] x 100
Conclusion
This application note provides a framework for assessing the inhibitory effect of this compound on RhoA activation. By following this protocol, researchers can obtain quantitative data on the dose-dependent efficacy of this compound in a cellular context, which is valuable for studies in cancer biology and other fields where RhoA signaling is a key therapeutic target.
References
- 1. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of protein geranylgeranylation and RhoA/RhoA kinase pathway induces apoptosis in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | C23H31N5O4 | CID 11539477 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating GGTI-2418: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common problems encountered when working with the geranylgeranyltransferase I (GGTase I) inhibitor, GGTI-2418. This guide, presented in a user-friendly question-and-answer format, directly addresses specific experimental challenges to ensure the successful application of this potent and selective inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a peptidomimetic small molecule that acts as a highly potent and selective competitive inhibitor of Geranylgeranyltransferase I (GGTase I).[1][2] GGTase I is a crucial enzyme responsible for the post-translational lipid modification (geranylgeranylation) of many oncogenic RAS-related proteins, including those in the Rho, Rac, and Ral families.[3][4] By inhibiting GGTase I, this compound prevents the membrane localization and subsequent activation of these signaling proteins, which are vital for cancer cell proliferation, survival, invasion, and metastasis.[5] This ultimately leads to cell cycle arrest and the induction of apoptosis.[5]
Q2: How selective is this compound for GGTase I over Farnesyltransferase (FTase)?
This compound exhibits a high degree of selectivity for GGTase I. In vitro studies have shown that it inhibits GGTase I with an IC50 of 9.5 nM, while its IC50 for FTase is 53 µM, representing a selectivity of approximately 5,600-fold.[1]
Q3: What are the recommended storage conditions and stability of this compound?
For long-term storage, this compound solid should be stored at -20°C, where it is stable for at least four years.[6] Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: In which solvent should I dissolve this compound?
This compound is soluble in DMSO.[6] For in vivo applications, a common formulation involves initially dissolving the compound in DMSO, followed by dilution with other vehicles such as PEG300, Tween-80, and saline, or with a solution of 20% SBE-β-CD in saline.[1]
Troubleshooting Guide
In Vitro Experiments
Q5: I am not observing the expected decrease in cell viability in my cancer cell line after treatment with this compound. What could be the issue?
Several factors could contribute to this:
-
Cell Line Sensitivity: Not all cancer cell lines are equally sensitive to this compound. The sensitivity can be influenced by the specific mutations and signaling pathways active in the cell line. For instance, cells with PTEN mutations may exhibit increased sensitivity to this compound.[7]
-
Incorrect Dosage: Ensure you are using an appropriate concentration of this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Solubility Issues: Improper dissolution of this compound can lead to a lower effective concentration. Ensure the compound is fully dissolved in DMSO before further dilution in your culture medium.
-
Incubation Time: The effects of this compound on cell viability may be time-dependent. Consider extending the incubation period (e.g., 48 to 72 hours).
Q6: My Western blot results do not show the expected downstream effects of this compound treatment (e.g., decreased p-Akt, increased p27). What should I check?
-
Treatment Conditions: Verify the concentration and duration of this compound treatment. A time-course and dose-response experiment can help identify the optimal conditions to observe changes in downstream signaling.
-
Protein Lysate Quality: Ensure that your cell lysates are properly prepared to preserve protein phosphorylation states. Use of protease and phosphatase inhibitors is crucial.
-
Antibody Quality: Confirm the specificity and activity of your primary and secondary antibodies. It is advisable to include positive and negative controls in your Western blot experiment.
-
Transfer Efficiency: Check the efficiency of protein transfer from the gel to the membrane, especially for high or low molecular weight proteins. A Ponceau S stain can be used to visualize total protein on the membrane after transfer.
In Vivo Experiments
Q7: I am observing inconsistent or no significant tumor growth inhibition in my animal model. What are the potential reasons?
-
Pharmacokinetics: this compound has a short half-life and is rapidly eliminated in vivo, which can lead to suboptimal drug exposure.[3][8][9]
-
Dosing Regimen: The dosing schedule and route of administration are critical. Daily or every-three-day intraperitoneal injections have shown efficacy in preclinical models.[3] Continuous infusion via an osmotic mini-pump is another strategy to maintain therapeutic concentrations.[3]
-
Formulation and Administration: Ensure the proper formulation of this compound for in vivo use to maintain its solubility and stability. Prepare the dosing solution fresh for each administration.
-
Tumor Model: The choice of xenograft model is important. The antitumor effect of this compound can vary between different cancer types and models.
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Conditions | Reference |
| GGTase I IC50 | 9.5 ± 2.0 nM | In vitro enzyme assay | [1][2] |
| FTase IC50 | 53 ± 11 µM | In vitro enzyme assay | [1][2] |
| GGTase I Ki | 4.4 ± 1.6 nM | Competitive inhibition against H-Ras-CVLL | [1] |
| Effective Conc. | 10-15 µM | Delocalization of FBXL2 and stabilization of IP3R3 in HeLa cells (16 hours) | [1] |
Table 2: In Vivo Dosing and Efficacy of this compound
| Animal Model | Dosing Regimen | Efficacy | Reference |
| Nude mice with MDA-MB-231 xenografts | 100 mg/kg daily (i.p.) for 15 days | 94% tumor growth inhibition | [3] |
| Nude mice with MDA-MB-231 xenografts | 200 mg/kg every third day (i.p.) for 15 days | 77% tumor growth inhibition | [3] |
| ErbB2 transgenic mice | 100 mg/kg daily (s.c.) for 5 days | 76% tumor regression | [1] |
| Nude mice with A549 xenografts (low PTEN) | 50 mg/kg daily (intra-tumoral) for 5 days (2 rounds) | 25% reduction in tumor size, 100% increase in apoptosis | [7] |
Experimental Protocols
Western Blot Analysis of this compound Effects
Objective: To assess the impact of this compound on the expression and phosphorylation of downstream target proteins.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p27, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an ECL detection reagent and an imaging system.
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. This compound | C23H31N5O4 | CID 11539477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. moffitt.org [moffitt.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
GGTI-2418 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with the geranylgeranyltransferase I (GGTase I) inhibitor, GGTI-2418.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is soluble in DMSO at a concentration of 125 mg/mL (283.11 mM), though this may require sonication to fully dissolve.[2] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[2]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or saline?
A2: Direct dissolution of this compound, a crystalline solid, in aqueous buffers is not recommended due to its poor water solubility.[1] To prepare an aqueous working solution, it is best to first create a concentrated stock solution in DMSO and then dilute it into the desired aqueous medium.
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, solutions can be kept at -80°C for up to two years or at -20°C for up to one year.[2]
Troubleshooting Guide
Issue 1: this compound is not fully dissolving in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, or the concentration might be too high without sufficient energy to facilitate dissolution.
-
Solution:
Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: The final concentration of this compound in the aqueous solution is too high, exceeding its solubility limit in that medium. The percentage of DMSO in the final solution may also be too low to maintain solubility.
-
Solution:
-
Increase the volume of the aqueous buffer or medium to achieve a lower final concentration of this compound.
-
For in vivo studies, consider using a formulation with co-solvents and surfactants. Protocols often involve a multi-step dilution process with vehicles like PEG300, Tween-80, or cyclodextrins to improve solubility and stability in aqueous solutions.[2]
-
When preparing solutions for cell culture, ensure the final DMSO concentration is non-toxic to the cells (typically below 0.5%).
-
Quantitative Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (283.11 mM) | Requires sonication; use of fresh, anhydrous DMSO is critical.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 441.52 g/mol ).[2] For 1 mL of a 10 mM stock solution, you will need 4.415 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
Dissolution: Vortex the solution and use an ultrasonic bath until the solid is completely dissolved.[2]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[2]
Protocol 2: Preparation of this compound for In Vivo Administration
For in vivo experiments, a clear working solution is essential. The following are example protocols adapted from manufacturer guidelines to achieve a concentration of ≥ 2.08 mg/mL.[2] It is recommended to prepare these solutions fresh on the day of use.
Formulation A: PEG300, Tween-80, and Saline
-
Start with a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to reach a final volume of 1 mL. Mix well.
Formulation B: SBE-β-CD in Saline
-
Prepare a 20% (w/v) solution of sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) in saline.
-
Start with a 20.8 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution. Mix until a clear solution is formed.
Formulation C: Corn Oil
Note: This formulation should be used with caution if the continuous dosing period exceeds half a month.[2]
-
Start with a 20.8 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil. Mix thoroughly.
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing this compound solutions and the signaling pathway affected by its mechanism of action.
Caption: Workflow for preparing this compound solutions.
Caption: Signaling pathway inhibited by this compound.
References
Technical Support Center: Interpreting Unexpected Results in a GGTI-2418 Cell Viability Assay
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results from cell viability assays involving the Geranylgeranyltransferase I (GGTase I) inhibitor, GGTI-2418.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase I).[1][2][3][4] This enzyme is responsible for the post-translational lipid modification (geranylgeranylation) of various proteins, particularly small GTPases like Rho, Rac, and Ral.[5][6] This modification is essential for their proper membrane localization and function in signal transduction pathways that regulate cell cycle progression, survival, and proliferation.[2][3][6] By inhibiting GGTase I, this compound disrupts these signaling pathways, leading to G1 cell cycle arrest and, in some cases, apoptosis.[5][6] A key effect of this compound is the increased expression and nuclear accumulation of the cyclin-dependent kinase inhibitor p27(Kip1).[1][2][3][5][7]
Q2: What are the expected results of a successful this compound cell viability assay?
A2: In a successful experiment with a sensitive cell line, you should observe a dose-dependent decrease in cell viability with increasing concentrations of this compound. This reflects the compound's cytotoxic or cytostatic effects. The IC50 value, the concentration at which 50% of cell viability is inhibited, should be reproducible across experiments.
Q3: At what concentrations is this compound typically effective in cell culture?
A3: In vitro, this compound has an IC50 of approximately 9.5 nM for inhibiting GGTase I.[1][2][3][4][7] However, the effective concentration for observing a cellular effect in viability assays can vary depending on the cell line and experimental conditions. Studies have shown effects on prostate cancer cell growth at a concentration of 10 μM.[8] It is recommended to perform a dose-response experiment across a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal concentration for your specific cell line.
Troubleshooting Unexpected Results
This section addresses specific issues you might encounter during your this compound cell viability experiments.
Issue 1: No significant decrease in cell viability, even at high concentrations of this compound.
This is a common issue that can arise from several factors. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Action |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance to GGTase I inhibition. This could be due to mutations in downstream signaling pathways or alternative survival mechanisms. |
| Action: Confirm that your cell line expresses the molecular targets of this compound (i.e., proteins that undergo geranylgeranylation). Consider testing a different cell line known to be sensitive to GGTase I inhibitors. | |
| Sub-optimal Incubation Time | The duration of this compound treatment may be too short to induce a measurable effect on cell viability. The effects of inhibiting protein prenylation can take time to manifest as decreased cell proliferation or increased cell death. |
| Action: Perform a time-course experiment, treating cells for 24, 48, and 72 hours to determine the optimal incubation period. | |
| Incorrect Drug Concentration | Errors in calculating dilutions or the degradation of the this compound stock solution can lead to the use of ineffective concentrations. |
| Action: Prepare fresh serial dilutions for each experiment. Verify the concentration of your stock solution and ensure proper storage at -20°C.[4] | |
| Assay Insensitivity | The chosen cell viability assay may not be sensitive enough to detect subtle changes in cell viability.[9] |
| Action: Consider using a more sensitive assay. For example, if you are using a metabolic assay like MTT, you could switch to an ATP-based luminescent assay, such as CellTiter-Glo®, which is generally more sensitive.[10] |
Issue 2: High variability between replicate wells.
High variability can obscure real experimental effects and make data interpretation difficult.
| Potential Cause | Troubleshooting Action |
| Inconsistent Cell Seeding | Uneven distribution of cells across the plate is a major source of variability. |
| Action: Ensure your cell suspension is homogenous before and during seeding. Use appropriate pipetting techniques to avoid introducing bubbles and ensure accurate dispensing. | |
| Edge Effects | Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth. |
| Action: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[9] | |
| Compound Precipitation | This compound, like many small molecules, may precipitate out of solution at high concentrations, leading to inconsistent effects. |
| Action: Visually inspect the wells for any precipitate after adding the compound. Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically <0.5%).[9] |
Issue 3: Unexpected increase in cell viability at low concentrations of this compound (Hormesis).
While less common, some compounds can exhibit a hormetic effect, where low doses stimulate cell proliferation, and high doses are inhibitory.
| Potential Cause | Troubleshooting Action |
| Complex Biological Response | The cellular response to GGTase I inhibition may be complex and non-linear. Low levels of pathway inhibition might trigger compensatory signaling pathways that promote survival or proliferation. |
| Action: This may be a real biological effect. To confirm, repeat the experiment with a finer dilution series at the lower concentration range. Investigate the activation of known pro-survival pathways (e.g., Akt, MAPK) at these concentrations. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Visually confirm the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability based on the quantification of ATP, an indicator of metabolically active cells.[10]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for about 30 minutes.[9]
-
Prepare the luminescent assay reagent according to the manufacturer's instructions.
-
Add the reagent to each well (typically in a 1:1 ratio with the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a microplate reader.
-
Visualizing Key Concepts
To further aid in understanding the experimental context, the following diagrams illustrate the this compound mechanism of action and a general troubleshooting workflow.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C23H31N5O4 | CID 11539477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Effect of Geranylgeranyltransferase Inhibitor, GGTI, and Docetaxel on the Growth of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. google.com [google.com]
Addressing high background in immunofluorescence with GGTI-2418
Welcome to the technical support center for researchers using GGTI-2418 in immunofluorescence experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help you address challenges such as high background staining.
Troubleshooting Guide: High Background in Immunofluorescence
High background can obscure specific signals, leading to misinterpretation of results. Below is a guide to common causes and solutions, with special considerations for experiments involving this compound.
General Causes of High Background
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Improper Antibody Concentration | Titrate the primary and secondary antibody concentrations. Start with the manufacturer's recommended dilution and perform a dilution series to find the optimal concentration.[1][2][3] | Reduced non-specific binding and a clear signal with minimal background. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent. Common blocking agents include normal serum from the species of the secondary antibody, bovine serum albumin (BSA), or commercial blocking buffers.[1][4][5] | Minimized non-specific antibody binding to the sample. |
| Inadequate Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Use a gentle wash buffer such as PBS with a low concentration of a mild detergent (e.g., 0.05% Tween-20).[1][4][6] | Removal of unbound and non-specifically bound antibodies. |
| Secondary Antibody Cross-Reactivity | Run a control with only the secondary antibody to check for non-specific binding.[2][6] If staining is observed, consider using a pre-adsorbed secondary antibody. | Elimination of background caused by the secondary antibody binding to non-target molecules. |
| Autofluorescence | Examine an unstained sample under the microscope to assess the level of autofluorescence.[6][7] Consider using a different fixative, as some can induce autofluorescence.[4][6] Alternatively, use a commercial autofluorescence quenching kit.[8] | Reduced background fluorescence originating from the sample itself. |
| Over-fixation | Reduce the fixation time or the concentration of the fixative. Over-fixation can create artificial binding sites for antibodies.[1][4] | Preservation of antigenicity without inducing non-specific binding sites. |
Special Considerations for this compound Experiments
This compound is a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase I).[9] Its mechanism of action can influence cellular processes that may indirectly affect your immunofluorescence results.
-
Altered Protein Localization: this compound inhibits the geranylgeranylation of proteins like Rap1, which is crucial for their localization to the cell membrane.[9][10] This can lead to the accumulation of target proteins in different cellular compartments. Be sure to have a clear hypothesis about the expected change in localization to distinguish a true biological effect from an artifact.
-
Changes in Protein Expression: Treatment with this compound can lead to an increase in the levels of proteins like p27.[9][11][12] This may require adjusting the primary antibody concentration to avoid oversaturation and potential non-specific binding.
-
Cell Morphology Changes: As this compound can induce cell cycle arrest, you may observe changes in cell morphology.[12][13] These changes could potentially trap antibodies non-specifically. Ensure thorough washing to mitigate this.
Experimental Protocols
General Immunofluorescence Protocol
This is a general protocol that should be optimized for your specific cell type, target protein, and antibodies.
-
Cell Culture and Treatment: Plate cells on coverslips and allow them to adhere. Treat with the desired concentration of this compound for the appropriate duration.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: If your target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash the cells with PBS and then block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Visualizations
Caption: A general workflow for an immunofluorescence experiment.
Caption: Signaling pathway inhibited by this compound.
Quantitative Data
| Compound | IC₅₀ for GGTase I | IC₅₀ for FTase | Selectivity (FTase/GGTase I) |
| This compound | 9.5 ± 2.0 nM | 53 ± 11 µM | ~5,600-fold |
Data from MedChemExpress and Kazi A, et al. (2009).[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of Geranylgeranyltransferase I (GGTase I).[9] This enzyme is responsible for the post-translational modification of many proteins by adding a geranylgeranyl lipid group, which is crucial for their proper localization and function.[10][13] By inhibiting GGTase I, this compound prevents the activation of several oncogenic proteins.[13]
Q2: Can I use this compound in live-cell imaging experiments?
A2: While this compound is primarily used in fixed-cell immunofluorescence to study its effects on protein localization and expression, its use in live-cell imaging is possible. However, you would need to use fluorescently tagged proteins or dyes that are compatible with live-cell imaging and consider the kinetics of this compound's effects on your protein of interest.
Q3: What are the downstream effects of this compound that I should be aware of when designing my experiment?
A3: this compound treatment can lead to several downstream effects, including the inhibition of Akt signaling and the accumulation of the cyclin-dependent kinase inhibitor p27 in the nucleus.[9][10][11][12] These effects can lead to cell cycle arrest and apoptosis.[13][14] When designing your experiment, consider how these effects might influence the expression and localization of your target protein.
Q4: At what concentration should I use this compound?
A4: The optimal concentration of this compound will depend on your cell type and the duration of treatment. Based on the literature, concentrations in the low micromolar range (e.g., 1-15 µM) have been shown to be effective in cell culture experiments.[9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q5: How can I be sure that the changes I see in my immunofluorescence are due to this compound and not an artifact?
A5: It is crucial to include proper controls in your experiment. These should include a vehicle control (treating cells with the solvent used to dissolve this compound, e.g., DMSO), an untreated control, and if possible, a negative control cell line that does not express the protein of interest. Additionally, quantifying your results from multiple experiments will help to ensure the reproducibility and statistical significance of your findings.
References
- 1. sinobiological.com [sinobiological.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. biocompare.com [biocompare.com]
- 4. ibidi.com [ibidi.com]
- 5. High background in immunohistochemistry | Abcam [abcam.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. m.youtube.com [m.youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
- 12. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C23H31N5O4 | CID 11539477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. moffitt.org [moffitt.org]
How to account for the short half-life of GGTI-2418 in experimental design
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the short half-life of GGTI-2418 in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound and how does it impact my experiments?
A1: this compound has a short terminal half-life of approximately 1.1 hours in humans.[1][2] In preclinical animal models, the half-life is also short, ranging from 0.2 to 0.5 hours in rats and 0.4 to 1.2 hours in dogs.[1] This rapid elimination means that the compound's concentration can decrease significantly over the course of a typical experiment. For in vitro studies, this necessitates careful consideration of treatment duration and replenishment schedules to maintain effective concentrations. For in vivo studies, the dosing regimen is critical to achieving sustained target inhibition.[1]
Q2: Should I use this compound or its prodrug, GGTI-2417, for my cell culture experiments?
A2: For cell-based assays, it is often advantageous to use the methylester prodrug, GGTI-2417. GGTI-2417 exhibits superior cellular uptake compared to this compound.[3] Once inside the cell, it is converted to the active form, this compound, by intracellular esterases. In vivo, this compound is typically used directly, as serum esterases can rapidly convert GGTI-2417 to this compound.[3]
Q3: How can I maintain a stable concentration of this compound in my cell culture experiments?
A3: Due to its short half-life, maintaining a stable concentration of this compound in cell culture requires a specific strategy. For experiments lasting longer than a few hours, it is recommended to replenish the media with fresh this compound every 2-4 hours. Alternatively, a continuous infusion system can be employed for more precise control over the compound's concentration. For shorter experiments (e.g., up to 4 hours), a single dose may be sufficient, but it is crucial to establish a time course to understand the duration of the desired effect.
Q4: What are the recommended in vitro concentrations for this compound?
A4: The effective concentration of this compound can vary depending on the cell line and the specific endpoint being measured. This compound is a potent inhibitor of Geranylgeranyltransferase I (GGTase I) with an IC50 of 9.5 nM in enzymatic assays.[4][5][6][7] However, in cell-based assays, higher concentrations are often required. A common concentration range for observing cellular effects is 10-15 µM.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q5: How does the short half-life of this compound affect the interpretation of my results?
A5: The short half-life of this compound can lead to an underestimation of its potency if not properly accounted for. For example, in a 24-hour cell viability assay with a single initial dose, the compound concentration will be significantly lower for the majority of the incubation period. This could result in a minimal observed effect, even if the compound is highly potent. Therefore, it is essential to correlate the timing of your endpoint measurement with the period of effective drug concentration.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Fluctuation in the effective concentration of this compound due to its short half-life.
-
Solution:
-
Implement a media replenishment schedule with fresh this compound every 2-4 hours.
-
For long-term experiments, consider using a continuous infusion pump to maintain a steady-state concentration.
-
Perform time-course experiments to determine the optimal window for observing the desired effect after a single dose.
-
Issue 2: Lack of in vivo tumor growth inhibition despite in vitro potency.
-
Possible Cause: Suboptimal dosing schedule leading to insufficient drug exposure in the tumor tissue.[1]
-
Solution:
-
Increase the dosing frequency. Preclinical studies have shown that daily or every 3-day intraperitoneal injections of this compound resulted in significant tumor growth inhibition in mouse xenograft models.[1]
-
Consider alternative routes of administration that might provide more sustained exposure, such as continuous infusion via a subcutaneous osmotic minipump.[1]
-
Measure intratumoral drug concentrations to confirm that the compound is reaching the target tissue at effective levels.
-
Issue 3: Discrepancy between enzymatic IC50 and cellular EC50.
-
Possible Cause: The short half-life in cell culture media, as well as cellular uptake and efflux mechanisms, can contribute to a rightward shift in the dose-response curve in cellular assays compared to purified enzyme assays.
-
Solution:
-
Use the prodrug GGTI-2417 for improved cellular permeability.[3]
-
Ensure that the incubation time for the cellular assay is appropriate to allow for target engagement before significant degradation of the compound occurs.
-
Confirm target engagement at the cellular level by measuring the inhibition of geranylgeranylation of downstream targets like Rap1.[4][7]
-
Data Presentation
Table 1: Pharmacokinetic and In Vitro Potency of this compound
| Parameter | Value | Species/System | Reference |
| Terminal Half-life (t½) | 1.1 hours | Human | [1][2] |
| 0.2 - 0.5 hours | Rat | [1] | |
| 0.4 - 1.2 hours | Dog | [1] | |
| GGTase I IC50 | 9.5 ± 2.0 nM | In vitro enzymatic assay | [3][4][5][6][7] |
| FTase IC50 | 53 ± 11 µM | In vitro enzymatic assay | [3][4][5] |
| GGTase I Ki | 4.4 ± 1.6 nM | In vitro enzymatic assay | [3] |
| Effective Cellular Concentration | 10 - 15 µM | In vitro cell culture | [5] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay with this compound Replenishment
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Initial Treatment: Prepare a 2X stock solution of this compound in complete cell culture media. Remove half of the media from each well and add an equal volume of the 2X this compound stock solution to achieve the final desired concentrations.
-
Media Replenishment: Every 4 hours, carefully remove half of the media from each well and replace it with fresh media containing the appropriate concentration of this compound.
-
Assay Endpoint: At the desired time point (e.g., 24, 48, or 72 hours), perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and plot the dose-response curve to determine the EC50.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for designing experiments with this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing GGTI-2418 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation times for GGTI-2418 in cell-based assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective peptidomimetic inhibitor of Geranylgeranyltransferase I (GGTase I).[1][2] Its mechanism of action is to competitively inhibit GGTase I, an enzyme responsible for the post-translational lipid modification (geranylgeranylation) of many proteins in the Ras superfamily, including Rho, Rac, and Ral GTPases.[3][4] This modification is crucial for the proper membrane localization and function of these proteins.[4] By inhibiting GGTase I, this compound disrupts downstream signaling pathways that control cell cycle progression, proliferation, and survival.[2][3] Key effects include inducing G1 cell cycle arrest, increasing levels of the cyclin-dependent kinase inhibitor p27, and inhibiting the Akt survival pathway.[2][3][5]
Q2: What is a recommended starting point for this compound incubation time?
The optimal incubation time is highly dependent on the experimental endpoint.
-
For direct target engagement assays (e.g., measuring the inhibition of protein geranylgeranylation), shorter incubation times of 4 to 8 hours may be sufficient.
-
For downstream cellular effects (e.g., cell cycle analysis, apoptosis, changes in protein expression like p27 upregulation, or cell viability), longer incubation times are generally required. A common starting point reported in the literature is 16 hours .[1] However, it is recommended to test a range, such as 24, 48, and 72 hours , to capture the full effect.[6][7]
Q3: How do I determine the optimal incubation time for my specific cell line and assay?
The most reliable method is to perform a time-course experiment . This involves treating your cells with a fixed concentration of this compound (typically at or near the IC50 for your cell line) and measuring the desired biological response at several different time points. The optimal time is the point at which you observe a robust and significant effect before secondary effects or toxicity confound the results.[6][8] A detailed protocol for this experiment is provided below.
Q4: Should I refresh the cell culture medium during a long incubation with this compound?
For experiments extending beyond 48 hours, it is good practice to consider refreshing the medium.[6] This helps to replenish depleted nutrients and maintain a more consistent concentration of this compound, which may degrade over time in culture conditions.[9] If you refresh the medium, be sure to add fresh this compound to maintain the desired treatment concentration.
Key Properties of this compound
| Property | Description | Reference |
| Target | Geranylgeranyltransferase I (GGTase I) | [1][3] |
| Mechanism | Competitive Inhibition | [1][3] |
| IC50 (Enzymatic) | ~9.5 nM | [1][2][10] |
| Selectivity | Over 5,600-fold more selective for GGTase I than Farnesyltransferase (FTase) | [1][10] |
Example of this compound Application in a Cell-Based Assay
| Cell Line | Concentration | Incubation Time | Endpoint Measured | Reference |
| HeLa | 10-15 µM | 16 hours | Delocalization of FBXL2 and stabilization of IP3R3 | [1] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference |
| No observable effect of this compound | Incubation time is too short: The inhibitor has not had enough time to elicit a downstream response (e.g., apoptosis). | Perform a time-course experiment with longer incubation periods (e.g., 24, 48, 72 hours). | [6] |
| Inhibitor concentration is too low: The concentration is not sufficient to inhibit GGTase I effectively in your cell line. | Perform a dose-response experiment to determine the optimal concentration (IC50). | [6] | |
| Compound instability: this compound may have degraded in the media during a long incubation. | Prepare fresh dilutions for each experiment. For very long incubations (>48h), consider refreshing the media and inhibitor. | [7][9] | |
| High variability between replicates | Inconsistent cell conditions: Variations in cell seeding density or cell health can lead to inconsistent responses. | Ensure a uniform cell seeding density and that cells are in the logarithmic growth phase. | [7][11] |
| Inaccurate inhibitor concentration: Errors in serial dilutions or incomplete solubilization of the stock solution. | Confirm complete dissolution of the compound. Prepare fresh serial dilutions for each experiment. | [9] | |
| Assay timing not well-controlled: Minor differences in incubation times can lead to significant variability, especially for kinetic assays. | Use a multichannel pipette for simultaneous addition of reagents and ensure precise timing for all steps. | [8] | |
| High cell toxicity at expected concentrations | Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration is low (typically <0.5%, ideally ≤0.1%) and run a vehicle-only control. | [7] |
| Off-target effects: At high concentrations, the inhibitor may affect other cellular pathways. | Use the lowest effective concentration possible based on dose-response experiments. | [12] | |
| Cell line sensitivity: The specific cell line may be highly sensitive to GGTase I inhibition. | Re-evaluate the IC50 for your specific cell line, as it may be lower than in other models. | [13] |
Experimental Protocols
Protocol: Time-Course Experiment for Optimal Incubation Time
This protocol describes a method to determine the optimal incubation time of this compound for a cell viability assay (e.g., MTT or resazurin-based). The principle can be adapted for other endpoints like apoptosis (e.g., Caspase-Glo) or Western blotting.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the longest time point. Allow cells to adhere and recover overnight.[7]
-
Inhibitor Preparation: Prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., 2x the final concentration if adding an equal volume to the wells). Also, prepare a vehicle control medium with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells. Add the medium containing this compound to the treatment wells and the vehicle control medium to the control wells.
-
Incubation: Incubate the plates at 37°C and 5% CO₂.
-
Time Points: At each designated time point (e.g., 8, 16, 24, 48, and 72 hours), remove a set of plates or columns from the incubator and proceed to the next step.
-
Assay Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
For each time point, normalize the readings of the this compound-treated wells to the vehicle control wells to calculate the percent viability.
-
Plot the percent viability versus incubation time. The optimal incubation time is typically the point that provides a robust and statistically significant decrease in viability.[6]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C23H31N5O4 | CID 11539477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. promocell.com [promocell.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. medic.upm.edu.my [medic.upm.edu.my]
Technical Support Center: Troubleshooting RhoA Activation Assays with GGTI-2418
Welcome to the technical support center for researchers utilizing GGTI-2418 in RhoA activation assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it affect RhoA?
A1: this compound is a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I).[1][2][3] GGTase I is a crucial enzyme that catalyzes the post-translational addition of a geranylgeranyl lipid moiety to the C-terminus of Rho family GTPases, including RhoA.[1][4] This lipid modification, known as geranylgeranylation, is essential for the proper membrane localization and subsequent activation of RhoA.[5][6] By inhibiting GGTase I, this compound prevents the geranylgeranylation of RhoA, leading to its mislocalization and impaired function, which ultimately affects downstream signaling pathways.[5]
Q2: What are the common methods for measuring RhoA activation?
A2: The two most common methods for measuring the activation state of RhoA are the pull-down assay and the G-LISA® assay.
-
Pull-down Assay: This method is based on the principle that active, GTP-bound RhoA specifically binds to the Rho-binding domain (RBD) of an effector protein, such as Rhotekin.[7][8] In this assay, cell lysates are incubated with a GST-tagged RBD of a RhoA effector protein immobilized on beads. The active RhoA is "pulled down" with the beads, and the amount of precipitated active RhoA is then quantified by western blotting.[9]
-
G-LISA® Assay: This is an ELISA-based method that is generally faster and more amenable to high-throughput screening.[10][11] In a G-LISA®, a 96-well plate is coated with the Rho-GTP-binding domain. Cell lysates are added to the wells, and the active, GTP-bound RhoA binds to the plate. The bound active RhoA is then detected with a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP), allowing for colorimetric or chemiluminescent quantification.[11][12]
Q3: What are the critical steps in a RhoA activation assay to ensure consistency?
A3: Several steps are critical for obtaining consistent results in a RhoA activation assay:
-
Rapid Sample Processing: RhoA can rapidly hydrolyze GTP to GDP, converting it to an inactive state. Therefore, it is crucial to process samples quickly and keep them on ice or at 4°C throughout the procedure to minimize GTP hydrolysis.[13][14]
-
Use of Fresh Lysates: It is highly recommended to use freshly prepared cell lysates for the assay, as freezing and thawing can lead to protein degradation and a decrease in the active RhoA population.[14][15]
-
Inclusion of Proper Controls: Always include positive and negative controls in your experiment. A non-hydrolyzable GTP analog, such as GTPγS, can be used to generate a positive control, while GDP can be used for the negative control.[14]
-
Protein Concentration: Ensure that the total protein concentration is consistent across all samples.[12]
Troubleshooting Guide
Issue 1: High Background or Inconsistent Results in Control Samples
| Possible Cause | Recommended Solution |
| Inefficient Washing Steps | Ensure complete removal of solutions between each step of the assay, especially in G-LISA® assays, to avoid high background readings.[12] For pull-down assays, perform the recommended number of washes with the appropriate wash buffer. |
| Contamination of Reagents | Use fresh, high-quality reagents and sterile techniques to avoid contamination that can lead to inconsistent results. |
| Improper Handling of Controls | Prepare positive (GTPγS-loaded) and negative (GDP-loaded) controls fresh for each experiment and handle them according to the kit manufacturer's instructions.[14] |
| Suboptimal Antibody Concentration | Optimize the concentration of the primary and secondary antibodies used for detection to ensure a good signal-to-noise ratio. |
Issue 2: Low or No Signal for Activated RhoA
| Possible Cause | Recommended Solution |
| Insufficient Amount of Active RhoA | The amount of active RhoA in cells can be low. Ensure you are using a sufficient amount of total cell lysate for the assay (typically >0.5 mg).[14] You may need to optimize the cell number and lysis volume. |
| Rapid GTP Hydrolysis | Work quickly and keep samples on ice at all times to prevent the hydrolysis of GTP-bound RhoA.[13] The use of protease inhibitors in the lysis buffer is also recommended.[9] |
| Ineffective Cell Lysis | Ensure complete cell lysis to release all cellular proteins. Follow the recommended lysis buffer composition and incubation times. |
| Suboptimal Stimulation | If using a stimulant to activate RhoA, ensure the concentration and incubation time are optimized for your cell type. |
| This compound Treatment | This compound is expected to decrease RhoA activation. If you are not seeing a dose-dependent decrease, consider the concentration and treatment duration. The half-life of this compound is relatively short, which may require specific dosing schedules to achieve optimal inhibition.[4] |
Issue 3: Variability Between Replicates
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are used for all samples and reagents. |
| Inconsistent Cell Culture Conditions | Ensure that cells are cultured under consistent conditions (e.g., confluency, serum starvation, treatment times) to minimize biological variability. |
| Uneven Plate Shaking | For G-LISA® assays, use an orbital microplate shaker at the recommended speed to ensure uniform incubation.[12] |
| Edge Effects in 96-well Plates | To minimize edge effects, avoid using the outer wells of the 96-well plate or fill them with a buffer blank. |
Experimental Protocols
RhoA G-LISA® Activation Assay (Adapted from Cytoskeleton, Inc. BK124)
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or other compounds as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells with the provided ice-cold lysis buffer containing protease inhibitors.[12]
-
Clarify the lysate by centrifugation at 12,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant. Equalize the concentration of all samples.
-
-
Assay Procedure:
-
Add 50 µL of the equalized cell lysate to the wells of the Rho-GTP affinity plate.
-
Include buffer blanks and positive controls as per the kit instructions.[12]
-
Incubate on an orbital shaker at 4°C for 30 minutes.
-
Wash the wells twice with the provided wash buffer.
-
Add 50 µL of the diluted anti-RhoA primary antibody and incubate at room temperature for 45 minutes on an orbital shaker.
-
Wash the wells three times with wash buffer.
-
Add 50 µL of the diluted HRP-labeled secondary antibody and incubate at room temperature for 45 minutes on an orbital shaker.
-
Wash the wells three times with wash buffer.
-
Add 50 µL of HRP detection reagent and incubate at 37°C for 10-15 minutes.
-
Stop the reaction by adding 50 µL of HRP Stop Buffer.
-
Read the absorbance at 490 nm using a microplate spectrophotometer.[12]
-
RhoA Pull-Down Activation Assay (Adapted from various sources)
-
Cell Lysis:
-
Prepare cell lysates as described for the G-LISA® assay.
-
-
Pull-Down of Active RhoA:
-
Aliquot 0.5 – 1 mL of cell lysate to a microcentrifuge tube.
-
Add Rhotekin RBD agarose (B213101) beads to each sample.[14]
-
Incubate at 4°C for 1 hour with gentle agitation.[9]
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute.[9]
-
Wash the bead pellet three times with 0.5 mL of 1X Assay/Lysis Buffer.
-
-
Western Blot Analysis:
-
Resuspend the bead pellet in 2X reducing SDS-PAGE sample buffer and boil for 5 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with an anti-RhoA primary antibody overnight at 4°C.[9]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Quantitative Data Summary
Table 1: Expected Results of a RhoA G-LISA® Assay with this compound Treatment
| Sample | Treatment | Expected Absorbance (490 nm) | % RhoA Activation (Relative to Control) |
| Buffer Blank | - | 0.150 | 0% |
| Negative Control | Untreated Cells | 0.450 | 100% |
| Positive Control | GTPγS | 1.200 | >250% |
| Experimental 1 | 1 µM this compound | 0.350 | ~78% |
| Experimental 2 | 10 µM this compound | 0.250 | ~56% |
| Experimental 3 | 50 µM this compound | 0.180 | ~40% |
Note: The values presented are hypothetical and for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and assay kit used.
Visualizations
Caption: RhoA Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for RhoA activation assays.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C23H31N5O4 | CID 11539477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Targeting GGTase-I Activates RHOA, Increases Macrophage Reverse Cholesterol Transport, and Reduces Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shengyabio.com [shengyabio.com]
- 10. Accurate and reproducible measurements of RhoA activation in small samples of primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. sc.edu [sc.edu]
- 13. researchgate.net [researchgate.net]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. cellbiolabs.com [cellbiolabs.com]
Best Practices for Storing and Handling GGTI-2418 to Maintain Activity
This technical support guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of GGTI-2418 to ensure its stability and activity for experimental use.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For optimal stability, the solid form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is soluble in DMSO up to 125 mg/mL.[1] For best results, use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can impact solubility.[1]
Q3: How should I store this compound stock solutions?
A3: Stock solutions of this compound in a solvent should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Can I store this compound at room temperature?
A4: While this compound is shipped at room temperature in the continental US, long-term storage at room temperature is not recommended.[2] For maintaining the compound's integrity and activity, adhere to the recommended storage temperatures.
Troubleshooting Guide
Issue 1: I am having trouble dissolving this compound in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture.
-
Solution: Use a fresh, unopened bottle of anhydrous DMSO. Hygroscopic DMSO can significantly impact the solubility of this compound.[1]
-
Possible Cause: The concentration you are trying to achieve is too high.
-
Solution: While solubility in DMSO is high (125 mg/mL), you can facilitate dissolution by using an ultrasonic bath.[1] Ensure your calculations for the desired concentration are correct.
Issue 2: My experimental results are inconsistent.
-
Possible Cause: The this compound may have degraded due to improper storage or handling.
-
Solution: Review your storage and handling procedures. Ensure that both the solid compound and stock solutions are stored at the correct temperatures and protected from moisture. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
Possible Cause: The compound may have a short half-life in your experimental system.
-
Solution: Be aware that this compound has a mean terminal half-life of approximately 1.1 hours in pharmacokinetic studies.[3][4][5] Consider this when designing your experiments, as more frequent dosing or a continuous infusion model might be necessary for in vivo studies.
Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Solubility
| Solvent | Maximum Concentration | Notes |
| DMSO | 125 mg/mL (283.11 mM) | Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 441.52 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Ultrasonic bath
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated scale in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.415 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution briefly to mix.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for short intervals until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Recommended workflow for handling and storing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
GGTI-2418 versus GGTI-298: a comparative study in pancreatic cancer
A Comparative Analysis of GGTI-2418 and GGTI-298 in the Context of Pancreatic Cancer Research
For researchers, scientists, and drug development professionals, understanding the nuances of geranylgeranyltransferase I (GGTase I) inhibitors is crucial for advancing therapeutic strategies against pancreatic cancer. This guide provides a comparative overview of two prominent GGTase I inhibitors, this compound and GGTI-298, based on available preclinical and clinical data. While a direct head-to-head study in pancreatic cancer models is not available in the current literature, this document synthesizes the individual characteristics and mechanisms of each compound to inform future research directions.
Introduction to Geranylgeranyltransferase I Inhibition
Geranylgeranyltransferase I (GGTase I) is a critical enzyme that catalyzes the post-translational modification of various proteins, including members of the Rho and Ral families of small GTPases. This modification, known as geranylgeranylation, is essential for the proper membrane localization and function of these proteins, which are key regulators of cell growth, differentiation, and survival. In many cancers, including pancreatic cancer, signaling pathways involving these proteins are frequently dysregulated. Therefore, inhibiting GGTase I presents a promising therapeutic strategy to disrupt oncogenic signaling.
This compound: A Potent and Selective Inhibitor
This compound is a peptidomimetic small molecule designed to competitively inhibit GGTase I.[1] It has demonstrated high potency and selectivity in preclinical studies.
Key Characteristics of this compound:
-
High Selectivity: this compound exhibits a remarkable 5,600-fold greater selectivity for GGTase I over farnesyltransferase (FTase), another important enzyme in protein prenylation.[2][3]
-
Mechanism of Action: By blocking GGTase I, this compound prevents the geranylgeranylation of target proteins like Rap1, leading to a reduction in downstream signaling, such as the phosphorylation of Akt at the S473 position.[4] A key effect observed is the increased accumulation of the cyclin-dependent kinase inhibitor p27Kip1 in the nucleus.[1]
-
In Vivo Efficacy: In mouse models of breast cancer, this compound has been shown to inhibit tumor growth and even induce tumor regression.[2][4]
-
Clinical Evaluation: A Phase I clinical trial in patients with advanced solid tumors established that this compound is safe and well-tolerated. However, the study also revealed a short plasma half-life of approximately 1.1 hours, which may pose a challenge for maintaining therapeutic concentrations in vivo.[1][5]
GGTI-298: An Inducer of Cell Cycle Arrest and Apoptosis
GGTI-298 is another CAAZ peptidomimetic inhibitor of GGTase I that has been instrumental in elucidating the cellular consequences of GGTase I inhibition.[6][7]
Key Characteristics of GGTI-298:
-
Cell Cycle Inhibition: GGTI-298 effectively halts the cell cycle in the G0-G1 phase.[7][8][9][10] This is achieved by inhibiting the phosphorylation of the retinoblastoma (Rb) protein and the activity of cyclin-dependent kinases 2 and 4 (CDK2 and CDK4).[8][9]
-
Induction of Apoptosis: Beyond cell cycle arrest, GGTI-298 has been shown to induce programmed cell death, or apoptosis, in cancer cells.[10]
-
Impact on Cell Invasion: Preclinical studies have demonstrated that GGTI-298 can inhibit the invasion of cancer cells, a critical step in metastasis. This effect is linked to the disruption of RhoA localization to the cell membrane.[11]
-
Modulation of CDK Inhibitors: GGTI-298 treatment leads to an increase in the levels of the CDK inhibitors p21 and p15 (B1577198) and alters their binding interactions with CDKs.[8][9]
Data Summary
| Feature | This compound | GGTI-298 |
| Inhibitor Type | Peptidomimetic, competitive | CAAZ peptidomimetic |
| IC50 (GGTase I) | 9.5 ± 2.0 nM[2][3][4] | 3 µM (for Rap1A processing in vivo)[6] |
| Selectivity | ~5,600-fold over FTase[2][3] | Strongly inhibits geranylgeranylated Rap1A with little effect on farnesylated Ha-Ras (>20 µM)[6] |
| Primary Cellular Effects | Inhibition of Rap1 geranylgeranylation, decreased Akt phosphorylation, nuclear accumulation of p27Kip1[1][4] | G0-G1 cell cycle arrest, apoptosis, inhibition of Rb phosphorylation, inhibition of CDK2/4 activity[7][8][9][10] |
| Effect on Cell Invasion | Not explicitly reported | Inhibits invasion via disruption of RhoA localization[11] |
| In Vivo Data | Inhibition of breast tumor growth and induction of regression[2][4] | Not specified in the provided context |
| Clinical Trial Data | Phase I completed: safe and tolerable, but with a short half-life[1][5] | Not specified in the provided context |
Signaling Pathway of GGTase I Inhibition
The diagram below illustrates the general mechanism of action for GGTase I inhibitors like this compound and GGTI-298 and their impact on downstream cellular processes.
Caption: Inhibition of GGTase I by GGTI compounds.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for key assays used to evaluate GGTase I inhibitors.
Cell Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or GGTI-298 for 24, 48, and 72 hours.
-
Reagent Addition: After the incubation period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Pancreatic cancer cells are treated with the GGTase I inhibitors for the desired time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated with primary antibodies against target proteins (e.g., RhoA, p-Akt, Akt, p27, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities can be quantified using densitometry software.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of GGTase I inhibitors in pancreatic cancer.
Caption: Preclinical evaluation workflow for GGTIs.
Conclusion and Future Perspectives
Both this compound and GGTI-298 have demonstrated compelling anti-cancer properties by effectively inhibiting GGTase I. This compound stands out for its high potency and selectivity, though its short half-life may require formulation or dosing strategies to optimize its therapeutic potential. GGTI-298 has been a valuable tool for understanding the downstream cellular effects of GGTase I inhibition, particularly concerning cell cycle control and apoptosis.
For the field of pancreatic cancer research, a direct, comprehensive comparative study of these two inhibitors is warranted. Such a study should include a panel of pancreatic cancer cell lines with different genetic backgrounds (e.g., KRAS mutational status) and utilize patient-derived xenograft (PDX) models to assess in vivo efficacy. Furthermore, investigating potential synergistic combinations with other targeted therapies or standard-of-care chemotherapies could unveil more effective treatment regimens for this challenging disease. The development of GGTase I inhibitors with improved pharmacokinetic profiles will also be critical for their successful clinical translation.
References
- 1. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-techne.com [bio-techne.com]
- 8. The geranylgeranyltransferase I inhibitor GGTI-298 induces hypophosphorylation of retinoblastoma and partner switching of cyclin-dependent kinase inhibitors. A potential mechanism for GGTI-298 antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inhibition of cancer cell invasion by a geranylgeranyltransferase-I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GGTI-2418 and Other GGTase I Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective Geranylgeranyltransferase I (GGTase I) inhibitor is critical for advancing cancer research and therapeutic strategies. This guide provides an objective, data-driven comparison of GGTI-2418 with other notable GGTase I inhibitors, supported by experimental data and detailed methodologies.
Geranylgeranyltransferase I (GGTase I) is a key enzyme in the post-translational modification of various proteins, including the Rho family of small GTPases, which are crucial regulators of cell growth, differentiation, and oncogenesis.[1] Inhibition of GGTase I has emerged as a promising anti-cancer strategy.[2] this compound is a highly potent and selective peptidomimetic inhibitor of GGTase I.[3][4] This document aims to provide a comprehensive head-to-head comparison of this compound with other GGTase I inhibitors to aid in the selection of the most appropriate research tools.
Quantitative Comparison of GGTase I Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other GGTase I and dual Farnesyltransferase (FTase)/GGTase I inhibitors.
| Inhibitor | Type | GGTase I IC50 (nM) | FTase IC50 (nM) | Selectivity (FTase/GGTase I) | Key Findings & References |
| This compound | GGTase I selective | 9.5 ± 2.0 | 53,000 ± 11,000 | ~5,600-fold | Highly potent and selective. Induces regression of breast tumors in vivo.[3][5] |
| GGTI-DU40 | GGTase I selective | 8.24 | >10,000 | >1,200-fold | A selective non-peptidomimetic inhibitor. Competitive towards the protein substrate.[6] |
| P61-A6/P61-E7 | GGTase I selective | Not explicitly quantified | Not explicitly quantified | Selective for GGTase I | P61-E7 shows higher potency than P61-A6 in inhibiting protein geranylgeranylation in cells.[7] |
| L-778,123 | Dual FTase/GGTase I | 98 | 2 | 0.02 | Dual inhibitor, more potent against FTase.[8] |
| FGTI-2734 | Dual FTase/GGTase I | 520 | 250 | 0.48 | Dual inhibitor designed to overcome resistance to FTase inhibitors. |
Mechanism of Action: The Rho-Akt-p27 Signaling Axis
This compound exerts its anti-cancer effects primarily through the disruption of the Rho-Akt-p27 signaling pathway. Inhibition of GGTase I prevents the geranylgeranylation of Rho family proteins (e.g., RhoA, RhoC), which is essential for their membrane localization and activation. This, in turn, affects downstream signaling cascades that regulate cell cycle progression and survival.[4][9]
A key consequence of this compound treatment is the stabilization and nuclear accumulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[9] this compound inhibits the phosphorylation of Akt, a kinase that promotes cell survival and proliferation.[1] Reduced Akt activity leads to decreased phosphorylation of p27 at threonine 187, a modification that targets p27 for degradation.[9][10] The resulting increase in nuclear p27 levels leads to the inhibition of CDK2, cell cycle arrest in the G1 phase, and ultimately, tumor growth inhibition.[4][9]
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental protocols are provided below.
In Vitro GGTase I Inhibition Assay
This protocol is adapted from the methodology used to determine the IC50 values of this compound.[5]
Materials:
-
Recombinant human GGTase I
-
Biotinylated K-Ras-CVLL peptide substrate
-
[³H]-Geranylgeranyl pyrophosphate (GGPP)
-
Scintillation proximity assay (SPA) beads
-
Assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
This compound and other test inhibitors
Procedure:
-
Prepare serial dilutions of the GGTase I inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, biotinylated K-Ras-CVLL peptide, and the inhibitor solution.
-
Initiate the reaction by adding recombinant GGTase I and [³H]-GGPP.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add SPA beads and incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis of Protein Prenylation and Signaling Proteins
This protocol is a general guideline for assessing the effects of GGTase I inhibitors on protein prenylation (e.g., Rap1) and the phosphorylation status of signaling proteins (e.g., Akt, p27).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 breast cancer cells)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-Rap1, anti-phospho-Akt (Ser473), anti-p27)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of GGTase I inhibitors for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. Unprenylated proteins will typically show a slight upward shift in mobility compared to their prenylated counterparts.
In Vivo Tumor Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GGTase I inhibitors in a mouse xenograft model.[11]
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line for implantation (e.g., A549 lung cancer cells with low PTEN expression)
-
This compound or other test compounds formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the GGTase I inhibitor or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injections).
-
Measure the tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, immunohistochemistry).
Conclusion
This compound stands out as a highly potent and selective GGTase I inhibitor with demonstrated in vivo efficacy. Its well-characterized mechanism of action, centered on the disruption of the Rho-Akt-p27 signaling axis, provides a strong rationale for its use in cancer research. While other GGTase I inhibitors like GGTI-DU40 also show high potency, and dual inhibitors like L-778,123 and FGTI-2734 offer the potential to overcome resistance mechanisms, the extensive preclinical data and high selectivity of this compound make it a compelling tool for investigating the therapeutic potential of GGTase I inhibition. The provided experimental protocols offer a foundation for researchers to independently validate and expand upon these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel protein geranylgeranyltransferase-I inhibitor with high potency, selectivity, and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I | PLOS One [journals.plos.org]
- 8. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockade of Protein Geranylgeranylation Inhibits Cdk2-Dependent p27Kip1 Phosphorylation on Thr187 and Accumulates p27Kip1 in the Nucleus: Implications for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. moffitt.org [moffitt.org]
Unveiling the Specificity of GGTI-2418: A Comparative Analysis of Cross-Reactivity and Off-Target Effects
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its therapeutic window and potential side effects. This guide provides a comprehensive comparison of the cross-reactivity and off-target profile of GGTI-2418, a potent Geranylgeranyltransferase I (GGTase-I) inhibitor, with other relevant compounds. The information is supported by experimental data and detailed methodologies to aid in the critical evaluation of this therapeutic candidate.
This compound (also known as PTX-100) is a peptidomimetic small molecule designed to inhibit GGTase-I, an enzyme crucial for the post-translational modification of several proteins involved in cell growth, differentiation, and oncogenesis, such as Rho, Rac, and Ral GTPases.[1][2] By blocking the geranylgeranylation of these proteins, this compound disrupts their localization to the cell membrane and subsequent signaling activities, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[3]
Comparative Analysis of GGTase-I Inhibitor Selectivity
A critical aspect of any targeted therapy is its selectivity for the intended target over other related proteins. For GGTase-I inhibitors, the most closely related enzyme is Farnesyltransferase (FTase), which shares a common alpha subunit and catalyzes a similar prenylation reaction.[4] High selectivity for GGTase-I over FTase is desirable to minimize off-target effects.
| Inhibitor | GGTase-I IC50 | FTase IC50 | Selectivity (FTase/GGTase-I) | Reference |
| This compound | 9.5 nM | 53,000 nM (53 µM) | ~5,600-fold | [5] |
| GGTI-DU40 | 8.24 nM | >10,000 nM (>10 µM) | >1,213-fold | [6] |
| GGTI-298 | ~3,000 nM (3 µM) (in vivo) | >20,000 nM (>20 µM) (in vivo) | >6.7-fold | [7] |
| P61-A6 | Not specified | Not specified | Selective for GGTase-I | [5] |
| P61-E7 | More potent than P61-A6 | Not specified | Selective for GGTase-I | [8] |
As the data indicates, this compound exhibits a remarkable 5,600-fold selectivity for GGTase-I over FTase, highlighting its high specificity for its intended target.[5] This is a significant advantage in minimizing potential off-target effects that could arise from the inhibition of FTase. Other inhibitors like GGTI-DU40 also demonstrate high selectivity.
Off-Target Profile of this compound
Signaling Pathway of GGTase-I and its Inhibition
The following diagram illustrates the role of GGTase-I in the prenylation of Rho GTPases and the mechanism of action of this compound.
Caption: GGTase-I facilitates the attachment of a geranylgeranyl group to Rho GTPases, enabling their localization to the cell membrane and subsequent activation. This compound competitively inhibits GGTase-I, preventing this crucial step.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro GGTase-I/FTase Inhibition Assay (Radiolabeled Isoprenoid Incorporation)
This assay quantifies the enzymatic activity of GGTase-I or FTase by measuring the incorporation of a radiolabeled isoprenoid (geranylgeranyl pyrophosphate or farnesyl pyrophosphate) onto a protein substrate.
Caption: A stepwise workflow for determining the in vitro inhibitory activity of compounds against GGTase-I.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT, 1 µM of a suitable protein substrate (e.g., His-tagged Ras-CVLL for GGTase-I or His-tagged H-Ras for FTase), and 0.5 µM [³H]-geranylgeranyl pyrophosphate ([³H]-GGPP) or [³H]-farnesyl pyrophosphate ([³H]-FPP).
-
Inhibitor Addition: Add varying concentrations of this compound (or other test compounds) dissolved in DMSO to the reaction mixture. A vehicle control (DMSO only) should be included.
-
Enzyme Initiation: Initiate the reaction by adding purified recombinant GGTase-I or FTase enzyme to a final concentration of approximately 50 nM.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. The gel is then treated with a fluorographic enhancer, dried, and exposed to X-ray film to visualize the radiolabeled protein. Alternatively, the protein bands can be excised and radioactivity quantified using a scintillation counter.
-
Data Interpretation: The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Caption: The experimental workflow for assessing target engagement of this compound with GGTase-I in cells using CETSA.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration for a specified time. A vehicle-treated control group is essential.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells using a suitable method that does not denature proteins, such as repeated freeze-thaw cycles in liquid nitrogen.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate equal amounts of soluble protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for GGTase-I, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Data Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities. Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
This compound is a highly potent and selective inhibitor of GGTase-I, demonstrating a significant selectivity margin over the closely related enzyme FTase. This high degree of selectivity is a promising characteristic for a therapeutic candidate, as it suggests a reduced potential for off-target effects mediated by FTase inhibition. However, the lack of publicly available data from broad off-target screening, such as kinome profiling, represents a notable gap in the comprehensive understanding of this compound's specificity. Further studies to elucidate its interactions with a wider range of cellular proteins are warranted to fully assess its safety and therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify and expand upon the existing knowledge of this compound and other GGTase-I inhibitors.
References
- 1. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Facebook [cancer.gov]
- 4. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PTX-100 Ph1b results show excellent safety & efficacy in TCL - Prescient Therapeutics Limited (ASX:PTX) - Listcorp. [listcorp.com]
- 8. Targeted Therapy: PTX-100 | Cutaneous Lymphoma Foundation [clfoundation.org]
A Head-to-Head Comparison of GGTI-2418 and L-778,123 for Protein Prenylation Research
For researchers investigating cellular signaling pathways governed by protein prenylation, the choice of a chemical probe is critical. Geranylgeranyltransferase I (GGTase-I) inhibitors (GGTIs) are invaluable tools for dissecting the roles of geranylgeranylated proteins like Rho, Rac, and Rap. This guide provides a detailed, data-driven comparison of two prominent tool compounds: GGTI-2418 , a highly selective GGTase-I inhibitor, and L-778,123 , a dual inhibitor of GGTase-I and farnesyltransferase (FTase).
Introduction and Mechanism of Action
Protein prenylation, the attachment of farnesyl or geranylgeranyl isoprenoid lipids to C-terminal CAAX motifs, is essential for the membrane localization and function of many key signaling proteins, including Ras and Rho family GTPases.[1] Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGTase-I) are the key enzymes catalyzing these modifications.[2] While initial drug development efforts focused on FTase inhibitors (FTIs) to target Ras, the discovery that some Ras isoforms like K-Ras can be alternatively prenylated by GGTase-I upon FTase inhibition led to the development of GGTIs and dual inhibitors.[3][4]
-
This compound is a peptidomimetic small molecule designed as a highly potent and selective competitive inhibitor of GGTase-I.[5][6] Its design is based on the C-terminal tetrapeptide sequence of GGTase-I substrates like RhoA.[6]
-
L-778,123 was developed as a dual inhibitor of both FTase and GGTase-I.[3][7] The rationale was to achieve a more complete blockade of K-Ras prenylation by inhibiting both its primary (FTase) and alternative (GGTase-I) modification pathways.[3]
The distinct targets of these inhibitors are illustrated in the protein prenylation pathway diagram below.
Caption: Protein Prenylation Pathway showing inhibition points of this compound and L-778,123.
Biochemical Potency and Selectivity
A primary differentiator for a tool compound is its potency and selectivity for its intended target. This compound and L-778,123 exhibit starkly different profiles. This compound is a highly selective GGTase-I inhibitor, whereas L-778,123 is a potent dual inhibitor with a preference for FTase.
| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) | Selectivity Ratio (FTase IC₅₀ / GGTase-I IC₅₀) |
| This compound | GGTase-I | 9.5[1][5][8] | 4.4[5][8] | \multirow{2}{}{~5,600-fold for GGTase-I[5][8]} |
| FTase | 53,000[5][8] | - | ||
| L-778,123 | GGTase-I | 98[7] | - | \multirow{2}{}{~0.02-fold (49-fold for FTase)} |
| FTase | 2[7] | - | ||
| Table 1: Comparison of in vitro biochemical potency and selectivity. |
Cellular and Preclinical Effects
The biochemical activity of an inhibitor must translate to cellular effects to be a useful tool. Both compounds have demonstrated the ability to inhibit protein prenylation in cellular and preclinical models, leading to distinct downstream consequences.
This compound:
-
Cellular Target Engagement: Potently inhibits the geranylgeranylation of substrates like Rap1 in cells.[8]
-
Antiproliferative Effects: Induces G1 cell cycle arrest, partly by increasing levels of the cyclin-dependent kinase inhibitor p27(Kip1) and inhibiting the Akt signaling pathway.[1][6]
-
In Vivo Efficacy: Has been shown to significantly inhibit breast tumor growth and even induce tumor regression in mouse xenograft models.[1][5]
-
Novel Mechanisms: Recent studies suggest this compound can promote apoptosis in cancer cells with PTEN mutations by preventing the degradation of the IP3R3 receptor.[9][10]
L-778,123:
-
Cellular Target Engagement: Inhibits the processing of both FTase substrates (like HDJ2) and GGTase-I substrates (like Rap1A) in peripheral blood mononuclear cells (PBMCs) from both animal models and human patients.[3][11]
-
Antiproliferative Effects: Inhibits the proliferation of myeloid leukemia cell lines.[7]
-
Targeting K-Ras: While designed to inhibit K-Ras prenylation, this effect was not ultimately detected in patient samples from Phase I trials.[3][4]
-
Radiosensitization: Preclinical studies showed that L-778,123 could enhance tumor apoptosis and sensitize cells with K-ras mutations to radiation.[4]
Clinical Development and Compound Liabilities
The clinical trajectory of a compound can reveal potential liabilities for its use, even in a preclinical research setting.
-
This compound has undergone a first-in-human Phase I trial and was found to be safe and tolerable. However, it exhibited a very short plasma half-life (around 1.1 hours), suggesting that maintaining effective concentrations in vivo may require frequent dosing or a continuous infusion formulation.[6]
-
L-778,123 also entered Phase I trials. However, its development was halted due to compound-specific toxicities, most notably a significant prolongation of the electrocardiographic QTc interval at higher doses.[4][12]
Summary: Which is the Better Tool?
The choice between this compound and L-778,123 depends entirely on the experimental question. Neither is universally "better," but each is superior for specific applications.
-
Choose L-778,123 for dual inhibition studies: If the experimental goal is to block both prenylation pathways simultaneously, for example, to study the combined roles of farnesylated and geranylgeranylated proteins or to mimic the initial therapeutic strategy against K-Ras, L-778,123 is the appropriate compound. Researchers should be aware of its higher potency for FTase over GGTase-I.
Key Considerations:
-
Selectivity: this compound offers precision. L-778,123 offers broad-spectrum prenylation blockade.
-
Toxicity: The known QTc prolongation associated with L-778,123 may be a concern in some sensitive in vivo models, even at preclinical doses.
-
Pharmacokinetics: The short half-life of this compound is a critical factor for designing in vivo experiments; continuous infusion may be necessary to observe sustained effects.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and interpreting experimental data. Below are representative protocols for assays used to characterize these inhibitors.
In Vitro GGTase-I / FTase Inhibition Assay
This biochemical assay measures the direct inhibition of enzyme activity by quantifying the transfer of a radiolabeled isoprenoid to a protein substrate.
Caption: Workflow for a typical in vitro prenyltransferase inhibition assay.
Methodology:
-
Reaction Buffer: Reactions are typically performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, and 1 mM dithiothreitol (B142953) (DTT).[13]
-
Inhibitor Preparation: this compound or L-778,123 is serially diluted to various concentrations in DMSO.
-
Reaction Assembly: The reaction buffer, a specific concentration of the inhibitor (or DMSO for control), the radiolabeled isoprenoid substrate (e.g., 0.5 µM [³H]GGPP for GGTase-I or 0.4 µM [³H]FPP for FTase), and the protein substrate (e.g., 2 µM recombinant H-Ras-CVLL for GGTase-I or K-Ras4B for FTase) are combined in a microtiter plate.[8][13]
-
Initiation and Incubation: The reaction is initiated by adding a defined amount of purified, recombinant GGTase-I or FTase (e.g., 50 nM) and incubated at 37°C for a set time (e.g., 20-30 minutes).[13]
-
Termination and Detection: The reaction is stopped, and the radiolabeled protein is separated from the free radiolabeled isoprenoid, often by precipitation onto a filter mat. The radioactivity incorporated into the protein is then quantified using a scintillation counter.
-
Data Analysis: The percentage of enzyme inhibition relative to the DMSO control is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.
Cellular Prenylation Inhibition Assay (Western Blot)
This cell-based assay assesses a compound's ability to inhibit protein prenylation within intact cells by detecting a mobility shift of the unprenylated substrate protein via Western blot. Unprenylated proteins typically migrate more slowly on an SDS-PAGE gel.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-231 breast cancer or HL-60 leukemia cells) are cultured to ~70% confluency.[7] The cells are then treated with various concentrations of the inhibitor (e.g., GGTI-2417, the cell-permeable prodrug of this compound) for a specified duration (e.g., 24-48 hours).[8]
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for a GGTase-I substrate (e.g., anti-Rap1A) or an FTase substrate (e.g., anti-HDJ2).[3][8] After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The appearance of a slower-migrating band (unprenylated form) and a decrease in the faster-migrating band (prenylated form) with increasing inhibitor concentration indicates cellular target engagement.[8]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. moffitt.org [moffitt.org]
- 10. PTX-100 with photodynamic therapy casuses tumour cells to self destruct - ecancer [ecancer.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A phase I and pharmacological study of the farnesyl protein transferase inhibitor L-778,123 in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of GGTI-2418 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. This guide provides a comprehensive evaluation of the synergistic effects of GGTI-2418, a geranylgeranyltransferase I (GGTase I) inhibitor, when combined with various chemotherapeutic agents. Through a detailed analysis of preclinical and clinical data, this document aims to offer an objective comparison of this compound's performance and elucidate the underlying mechanisms of its synergistic activity.
Executive Summary
This compound has demonstrated significant synergistic anti-cancer effects when used in combination with conventional chemotherapy agents in various cancer models. This guide will delve into the specifics of these combinations, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. The primary focus will be on the synergistic interactions of this compound with docetaxel (B913) in prostate cancer and with histone deacetylase inhibitors (HDACIs) in T-cell lymphoma, as well as its potential to enhance photodynamic therapy.
Data Presentation: Quantitative Analysis of Synergistic Efficacy
The following tables summarize the key quantitative data from preclinical studies, highlighting the enhanced anti-tumor activity of this compound in combination with other therapies.
Table 1: Synergistic Effect of this compound and Docetaxel in Prostate Cancer Cells [1]
| Cell Line | Treatment | Growth Inhibition (%) | Combination Index (CI) | Synergy Interpretation |
| LNCaP | 10 µM GGTI | 45% | < 0.9 (Fa 0.02 to 0.95) | Synergistic |
| PC3 | 10 µM GGTI | 37% | < 0.9 (Fa 0.02 to 0.75) | Synergistic |
| DU145 | 10 µM GGTI | 44% | < 0.9 (Fa 0.15 to 0.85) | Synergistic |
Fa represents the fraction of cells affected (growth inhibition). A CI value < 1 indicates synergy.
Table 2: Efficacy of this compound in Combination with Photodynamic Therapy (PDT) in a Lung Cancer Xenograft Model
| Treatment Group | Tumor Weight Reduction (%) | Increase in Apoptosis (%) |
| This compound alone | ~25% | ~100% |
| This compound + PDT | ~62.5% | ~300% |
Table 3: Preclinical Efficacy of this compound in Breast Cancer Models [2]
| Model | Treatment | Tumor Growth Inhibition (%) |
| MDA-MB-231 Xenograft | Daily peritoneal injections of this compound | 94% |
| MDA-MB-231 Xenograft | Every 3-day peritoneal injections of this compound | 77% |
| ErbB2-driven Mammary Tumors | Continuous infusion of this compound (14 days) | 60% regression |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Synergy of this compound and Docetaxel in Prostate Cancer Cells[1]
-
Cell Lines and Culture: Human prostate cancer cell lines LNCaP, PC3, and DU145 were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Growth Assay: Cell proliferation was assessed using the MTT assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound, docetaxel, or a combination of both for 72 hours. The absorbance was measured at a specific wavelength to determine cell viability.
-
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method to determine the nature of the drug interaction (synergism, additivity, or antagonism). Isobologram analysis was also performed to visualize the synergistic effects.
In Vivo Xenograft Model for this compound and Photodynamic Therapy
-
Animal Model: NOD/SCID gamma mice were used for the study.
-
Tumor Implantation: A549 lung cancer cells with low PTEN expression were subcutaneously injected into the mice.
-
Treatment Regimen: Mice were randomly assigned to three groups: untreated control, this compound alone, and this compound in combination with PDT. This compound was administered via intra-tumoral injections at a dose of 50mg/kg for 5 consecutive days for two rounds. For the combination group, a photosensitizer (phthalocyanine) was administered, followed by light irradiation.
-
Efficacy Evaluation: Tumor growth was monitored regularly. At the end of the experiment, tumors were excised, weighed, and analyzed for apoptosis using methods such as TUNEL staining.
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound with chemotherapy are rooted in its mechanism of action, which involves the inhibition of geranylgeranyltransferase I (GGTase I). This enzyme is crucial for the post-translational modification of several small GTPases, including Rho, Rac, and Ral, which are key regulators of cell growth, survival, and motility.
By inhibiting GGTase I, this compound prevents the prenylation and subsequent membrane localization of these GTPases, leading to their inactivation. This disruption of downstream signaling pathways can induce cell cycle arrest at the G1 phase and promote apoptosis.[3]
When combined with chemotherapeutic agents like docetaxel, which also induces apoptosis and cell cycle arrest through different mechanisms (e.g., microtubule stabilization), the anti-cancer effect is significantly amplified. In the case of prostate cancer, both this compound and docetaxel have been shown to inhibit the activity of Rac1, a member of the Rho GTPase family, leading to a potent synergistic effect.[1]
In T-cell lymphoma, the combination of the this compound prodrug, GGTI-2417, with HDACIs leads to synergistic cell death, which is at least partially mediated by the inhibition of the AKT signaling pathway.[4]
Comparison with Alternatives
While this compound is a promising agent, it is important to consider the broader context of combination therapies for specific cancers.
Prostate Cancer: For castration-resistant prostate cancer (CRPC), docetaxel is a standard-of-care chemotherapy.[1] Other combination strategies that have been explored include docetaxel with other targeted therapies or immunotherapies. The synergistic effect of this compound with docetaxel, by targeting the Rac1 pathway, presents a novel approach. To date, this compound is the only GGTase-I inhibitor that has advanced to clinical trials, making direct comparisons with other inhibitors of the same class in a combination setting challenging.
T-Cell Lymphoma: HDACIs such as belinostat (B1667918) and romidepsin (B612169) are approved for the treatment of T-cell lymphoma.[4] The observation that GGTI-2417 can synergize with these agents by targeting the AKT pathway suggests a rational combination strategy to potentially enhance their efficacy and overcome resistance.
Conclusion
The available preclinical data strongly support the synergistic potential of this compound in combination with chemotherapy for various cancers. The targeted mechanism of inhibiting GGTase I provides a clear rationale for its enhanced anti-tumor activity when paired with agents that induce cell death and cell cycle arrest through complementary pathways. The quantitative data from prostate and lung cancer models, along with the mechanistic insights from T-cell lymphoma studies, underscore the promise of this combination approach. Further clinical investigation is warranted to fully realize the therapeutic potential of this compound in combination regimens for cancer treatment. As of now, a phase I clinical trial of this compound in patients with advanced solid tumors has been completed, demonstrating that it was safe and tolerable at all tested dose levels, with some evidence of disease stability.[3] A phase II trial for cutaneous T-cell lymphoma is also underway.
References
- 1. Synergistic Effect of Geranylgeranyltransferase Inhibitor, GGTI, and Docetaxel on the Growth of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geranylgeranyl transferase-1 inhibitor GGTI-2417 enhances the anti-tumour efficacy of histone deacetylase inhibitors in different T-cell lymphoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window: A Comparative Analysis of GGTase I Inhibitor Safety Profiles
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of novel cancer therapeutics has led to a significant interest in targeting protein prenylation, a critical post-translational modification for many oncoproteins. Geranylgeranyltransferase I (GGTase I) has emerged as a key target, and a number of inhibitors have been developed. While efficacy is a primary focus, a thorough understanding of the safety and toxicity profiles of these inhibitors is paramount for their clinical advancement. This guide provides a comparative analysis of the safety profiles of different GGTase I inhibitors, supported by available preclinical and clinical data, and outlines the typical experimental methodologies used in their safety assessment.
Executive Summary
Geranylgeranyltransferase I (GGTase I) inhibitors represent a promising class of anti-cancer agents. The frontrunner, GGTI-2418 , has demonstrated a favorable safety profile in a Phase I clinical trial, being well-tolerated in patients with advanced solid tumors. Preclinical studies on this compound and other inhibitors, such as GGTI-298 and P61A6 , have begun to delineate their toxicological characteristics. Generally, GGTase I inhibitors exhibit on-target effects, leading to cell cycle arrest and apoptosis. However, high doses or combination with other prenylation inhibitors can lead to significant toxicities, including myelosuppression. This guide summarizes the available quantitative safety data, details the experimental protocols for key safety assessments, and visualizes the underlying signaling pathways.
Comparative Safety and Toxicity Data
The following table summarizes the available quantitative safety and toxicity data for various GGTase I inhibitors. It is important to note that direct cross-comparison can be challenging due to variations in experimental models and protocols.
| Inhibitor | Species | Dosing | Maximum Tolerated Dose (MTD) / Highest Non-Severely Toxic Dose (HNSTD) | Observed Toxicities | Reference(s) |
| This compound | Human | Intravenous, Days 1-5 of 21-day cycle | 2060 mg/m² (MTD) | Most Common (Grade 1-2): Nausea (64%), Diarrhea (28%), Fatigue (28%). Serious (Grade 3-4): One instance of elevated bilirubin (B190676) and alkaline phosphatase (confounded by malignant biliary obstruction). No dose-limiting toxicities observed. | [1][2] |
| Rat | Single dose | 200 mg/kg (MTD) | Red urine and rapid breathing (attributed to vehicle), small foci of mononuclear inflammatory cells in the heart, increased AST at higher doses. | [1][2] | |
| Rat | 7-day daily dosing | 150 mg/kg/day (MTD) | See above. | [1][2] | |
| Dog | 5-day daily dosing | 60 mg/kg/day (HNSTD) | Infusion-related shivering, vocalization, and soft stools (also in controls). | [1] | |
| GGTI-2 | Mouse | Continuous infusion (in combination with an FTI) | Not established; doses of 30-100 mg/kg/day were deleterious. | Cellular depletion in bone marrow and spleen. Lethality observed with high-dose continuous infusion. | |
| P61A6 | Mouse | Intraperitoneal, up to 1.16 mg/kg/day | Not explicitly defined, but no severe toxic effects were observed at efficacious doses. | Minimal toxicity observed. | |
| L-778,123 (Dual FTI/GGTase I inhibitor) | Human | Continuous intravenous infusion | 560 mg/m²/day | Dose-limiting at 1120 mg/m²/day: Grade 4 thrombocytopenia, significant QTc interval prolongation, profound fatigue. Myelosuppression was mild to moderate at the MTD. | [3] |
Experimental Protocols
The safety and toxicity of GGTase I inhibitors are evaluated through a series of standardized in vitro and in vivo experiments, largely guided by international regulatory frameworks such as the OECD and ICH guidelines.
Preclinical Toxicology Studies (In Vivo)
Objective: To determine the toxicological profile of a GGTase I inhibitor in animal models (typically one rodent and one non-rodent species) and to establish a safe starting dose for human clinical trials.
General Methodology (based on OECD Guidelines 407, 408, and 409):
-
Dose Range-Finding Studies: Initial, short-term studies in a small number of animals to determine a range of doses for longer-term studies, including the identification of the Maximum Tolerated Dose (MTD).
-
Repeated Dose Toxicity Studies (e.g., 28-day or 90-day):
-
Animal Species: Typically Sprague-Dawley rats and Beagle dogs.
-
Groups: A control group (vehicle only) and at least three dose groups (low, mid, and high). A satellite group for the high dose and control may be included to assess the reversibility of toxic effects.
-
Administration: The route of administration mimics the intended clinical route (e.g., intravenous, oral). Dosing is performed daily for the duration of the study.
-
Observations:
-
Clinical Signs: Daily observations for changes in behavior, appearance, and signs of illness.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Ophthalmology: Examination before and at the end of the study.
-
Hematology and Clinical Biochemistry: Blood samples are collected at specified intervals to assess effects on red and white blood cells, platelets, and markers of liver and kidney function.
-
Urinalysis: Conducted at specified intervals.
-
-
Pathology:
-
Gross Necropsy: At the end of the study, all animals are euthanized and a detailed examination of external surfaces, orifices, and all internal organs is performed.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Target organs identified in these groups are also examined in the lower-dose groups.
-
-
Safety Pharmacology Core Battery (In Vivo)
Objective: To investigate the potential undesirable pharmacodynamic effects of a GGTase I inhibitor on vital physiological functions, as outlined in the ICH S7A guidelines.
Methodology:
-
Central Nervous System (CNS) Assessment:
-
Procedure: A functional observational battery (e.g., a modified Irwin test) is conducted in rodents. This involves systematic observation of the animals' appearance, behavior, and physiological responses.
-
Parameters: Assessment of effects on sensorimotor, autonomic, and central nervous system functions.
-
-
Cardiovascular System Assessment:
-
Procedure: Typically conducted in conscious, telemetered non-rodents (e.g., dogs or non-human primates) to allow for continuous monitoring without the confounding effects of anesthesia.
-
Parameters: Heart rate, blood pressure, and electrocardiogram (ECG) parameters (including the QT interval) are measured.
-
-
Respiratory System Assessment:
-
Procedure: Often assessed in conscious rodents using whole-body plethysmography.
-
Parameters: Respiratory rate, tidal volume, and minute volume are measured.
-
Signaling Pathways and Experimental Workflows
The antitumor effects of GGTase I inhibitors, which are intrinsically linked to their on-target toxicity, are primarily mediated through the inhibition of geranylgeranylation of key signaling proteins, leading to cell cycle arrest and apoptosis.
Caption: GGTase I Inhibition Pathway leading to cell cycle arrest and apoptosis.
The workflow for preclinical safety assessment of a GGTase I inhibitor typically follows a tiered approach, starting with dose-range finding and culminating in pivotal toxicology studies to support an Investigational New Drug (IND) application.
Caption: A typical workflow for the preclinical safety assessment of a GGTase I inhibitor.
Conclusion
The safety profile of GGTase I inhibitors is a critical determinant of their potential as therapeutic agents. This compound has set a benchmark with its manageable safety profile in early clinical development. Preclinical data suggest that while this class of drugs has a favorable therapeutic window, careful dose selection and monitoring for on-target toxicities, such as myelosuppression and potential cardiac effects, are essential. As more GGTase I inhibitors advance through the development pipeline, a continued focus on comprehensive safety and toxicological evaluation will be crucial for realizing their full therapeutic potential. This guide provides a foundational understanding of the current landscape of GGTase I inhibitor safety, offering valuable insights for researchers and drug developers in this dynamic field.
References
Validating the On-Target Effects of GGTI-2418: A Comparative Guide and Rescue Experiment Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the geranylgeranyltransferase I (GGTase-I) inhibitor, GGTI-2418, with other relevant inhibitors. It further outlines a detailed experimental protocol for a rescue experiment to validate the on-target effects of this compound, a crucial step in preclinical drug development.
Comparison of GGTase-I Inhibitors
This compound is a potent and highly selective peptidomimetic inhibitor of GGTase-I.[1][2] To objectively assess its performance, a comparison with other known GGTase-I inhibitors is presented below. The data summarizes their inhibitory concentrations (IC50) against the GGTase-I enzyme and their effects on the viability of various cancer cell lines.
A Note on Comparative Data: The following table compiles data from multiple studies. Direct comparison of IC50 values for cell viability should be interpreted with caution, as experimental conditions such as cell lines, assay methods, and incubation times may vary between studies. A definitive head-to-head comparison in a standardized panel of cell lines is not extensively available in the current literature.
| Inhibitor | GGTase-I Enzymatic IC50 (nM) | Cell Line | Cell Viability/Proliferation IC50 (µM) | Reference |
| This compound | 9.5 | MDA-MB-231 (Breast) | Data not uniformly available in µM | [2] |
| PANC-1 (Pancreatic) | Data not uniformly available in µM | |||
| Calu-1 (Lung) | Data not uniformly available in µM | |||
| GGTI-298 | ~25 | Calu-1 (Lung) | Induces G0/G1 arrest | [3] |
| A549 (Lung) | Induces G0/G1 block and apoptosis | [4] | ||
| HCC827 (Lung) | Synergistic effect with gefitinib | [2] | ||
| GGTI-2154 | 44 | Not specified | Not active in whole cells (>100 µM) | [5] |
| P61-A6 | 1000 | PANC-1 (Pancreatic) | Inhibits proliferation | [6] |
| GGTI-DU40 | 0.8 (Ki) | MDA-MB-231 (Breast) | Inhibits cell rounding | [7] |
Validating On-Target Effects of this compound with a Rescue Experiment
A rescue experiment is a critical validation step to confirm that the observed cellular effects of an inhibitor are indeed due to its interaction with the intended target. In the case of this compound, a rescue experiment can be designed to demonstrate that the overexpression of a key downstream effector, whose function is dependent on geranylgeranylation, can reverse the phenotypic changes induced by the inhibitor.
This protocol describes a rescue experiment using a constitutively active form of RhoA, a small GTPase whose membrane localization and function are dependent on GGTase-I-mediated geranylgeranylation. Inhibition of GGTase-I by this compound prevents RhoA geranylgeranylation, leading to its mislocalization and subsequent downstream effects, such as cell cycle arrest and apoptosis. Overexpression of a constitutively active RhoA mutant (e.g., RhoA-Q63L), which mimics the activated state of the protein, is hypothesized to rescue the cells from the anti-proliferative effects of this compound.
Signaling Pathway and Rescue Logic
The following diagram illustrates the signaling pathway affected by this compound and the logic behind the rescue experiment.
Caption: this compound inhibits GGTase-I, leading to blocked signaling. The rescue experiment bypasses this by overexpressing a constitutively active downstream effector.
Experimental Workflow
The following diagram outlines the step-by-step workflow for the proposed rescue experiment.
Caption: Workflow for the this compound rescue experiment, from cell setup and treatment to final analysis.
Detailed Experimental Protocols
Cell Culture and Reagents
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) or PANC-1 (human pancreatic carcinoma) are suitable choices as they are commonly used in cancer research and have been shown to be sensitive to perturbations in prenylation pathways.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Plasmids:
-
pCMV-empty vector (Control)
-
pCMV-RhoA-Q63L (Constitutively active RhoA)
-
-
Transfection Reagent: Use a commercially available lipid-based transfection reagent suitable for the chosen cell line.
Transient Transfection
-
Cell Seeding: Seed 1 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Transfection Complex Preparation:
-
For each well, dilute 2 µg of plasmid DNA (either empty vector or RhoA-Q63L) into 100 µL of serum-free medium.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
This compound Treatment
-
After 24 hours of transfection, replace the medium with fresh complete medium.
-
Treat the cells with either vehicle (DMSO) or this compound at a pre-determined IC50 concentration for cell viability (e.g., determined from a preliminary dose-response experiment).
-
Incubate the cells for an additional 48-72 hours.
Analysis
-
At the end of the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Use a commercially available Caspase-Glo® 3/7 Assay kit.
-
At the end of the treatment period, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against a geranylgeranylated protein (e.g., Rap1A or RhoA). Un-geranylgeranylated proteins will migrate slower on the gel.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Expected Outcomes
-
Cell Viability and Apoptosis: this compound treatment of cells transfected with the empty vector should result in a significant decrease in cell viability and an increase in apoptosis compared to the vehicle-treated control. In contrast, cells overexpressing the constitutively active RhoA are expected to show a significant rescue from the cytotoxic effects of this compound, with higher cell viability and lower apoptosis rates compared to the empty vector-transfected, this compound-treated cells.
-
Western Blot: The western blot should confirm that this compound treatment leads to an accumulation of the un-geranylgeranylated (slower migrating) form of the target protein (e.g., Rap1A) in cells transfected with the empty vector. This band shift should be less pronounced or absent in the vehicle-treated cells.
By demonstrating that the overexpression of a key downstream effector can overcome the inhibitory effects of this compound, this rescue experiment provides strong evidence for the on-target mechanism of action of the compound, a critical milestone in its development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel protein geranylgeranyltransferase-I inhibitor with high potency, selectivity, and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy comparison of GGTI-2418 and its prodrug GGTI-2417
A comprehensive analysis of the in vivo performance of the geranylgeranyltransferase I inhibitor GGTI-2418 and its methylester prodrug, GGTI-2417, reveals comparable anti-tumor activity, underpinned by the efficient in vivo conversion of the prodrug. This guide provides a detailed comparison of their efficacy, supported by experimental data, and outlines the methodologies employed in key preclinical studies.
Geranylgeranyltransferase I (GGTase I) has emerged as a critical target in oncology due to its role in the post-translational modification of several oncogenic proteins, including those in the Ras superfamily like RhoA and RhoC. The inhibition of this enzyme disrupts vital cellular signaling pathways involved in tumor growth, invasion, and metastasis. This compound, a potent and selective peptidomimetic inhibitor of GGTase I, and its prodrug GGTI-2417, have been the focus of significant preclinical investigation. While GGTI-2417 demonstrates superior cellular uptake in in vitro settings, extensive research has shown that it is rapidly converted to the active form, this compound, by serum esterases, rendering them equipotent in in vivo applications.[1]
Comparative In Vivo Efficacy
Preclinical studies in breast cancer models have demonstrated the potent anti-tumor effects of both this compound and its prodrug GGTI-2417. The primary endpoint in these studies was the inhibition of tumor growth in xenograft models and the induction of tumor regression in a transgenic mouse model.
Tumor Growth Inhibition in MDA-MB-231 Human Breast Cancer Xenografts
In a widely cited study, the in vivo efficacy of both compounds was evaluated in a human breast cancer xenograft model established by implanting MDA-MB-231 cells into nude mice.[1] The results, as summarized in the table below, indicate that both this compound and GGTI-2417 exhibit significant tumor growth inhibition.
| Compound | Dosing Regimen | Tumor Growth Inhibition |
| This compound | 100 mg/kg, daily intraperitoneal injection | 94% |
| This compound | 200 mg/kg, every third day intraperitoneal injection | 77% |
| GGTI-2417 | 100 mg/kg, daily intraperitoneal injection | 76% |
Data sourced from studies on MDA-MB-231 xenograft models.[1]
The data clearly shows that daily administration of this compound at 100 mg/kg resulted in the highest tumor growth inhibition. Notably, the prodrug GGTI-2417 at the same daily dose achieved a comparable level of inhibition to the every-third-day regimen of this compound, reinforcing the understanding of its efficient conversion to the active compound in vivo.
Tumor Regression in ErbB2 Transgenic Mice
Further evidence of the potent in vivo activity of this compound comes from studies using a transgenic mouse model of breast cancer driven by the ErbB2 (HER2) oncogene. In this more aggressive and clinically relevant model, continuous infusion of this compound via a subcutaneous osmotic mini-pump over 14 days led to a remarkable 60% tumor regression.[2] This significant anti-tumor effect was associated with an increase in the cell cycle inhibitor p27 and a decrease in phosphorylated Akt levels within the tumor tissue, confirming the on-target activity of the compound.[2]
Pharmacokinetics and Toxicity Profile
Pharmacokinetics
Preclinical pharmacokinetic studies of this compound in rats and dogs have revealed a short terminal half-life, ranging from 0.2 to 0.5 hours in rats and 0.4 to 1.2 hours in dogs.[2] A Phase I clinical trial in patients with advanced solid tumors also demonstrated a mean terminal half-life of 1.1 hours in humans.[2][3] This rapid elimination has suggested that the dosing schedule may be a critical factor in achieving optimal therapeutic efficacy.[2] Despite the short plasma half-life, intermittent intraperitoneal dosing in preclinical models still resulted in tumor stabilization, hinting at potential intratumoral accumulation or prolonged pharmacodynamic effects.[2]
Information on the specific preclinical pharmacokinetic profile of GGTI-2417 is less detailed in the available literature, largely because it is considered a transient prodrug that is quickly converted to this compound in the bloodstream.
Toxicity
In a Phase I clinical trial, this compound was found to be safe and tolerable at all tested dose levels, with the maximum tolerated dose determined to be 2060 mg/m².[3] The most common treatment-related toxicities were mild to moderate and included nausea, diarrhea, and fatigue.[2] The only potential drug-related grade 3 or 4 toxicities were elevated bilirubin (B190676) and alkaline phosphatase, which occurred in a single patient with a pre-existing biliary obstruction.[2][3] Preclinical toxicology studies in rats established a maximum tolerated single dose of 200 mg/kg.[2]
Mechanism of Action: The GGTase I - p27 Axis
The anti-tumor activity of this compound and its prodrug GGTI-2417 stems from their ability to inhibit GGTase I. This enzyme is responsible for attaching a geranylgeranyl lipid group to a range of proteins, a process crucial for their proper localization and function.
By inhibiting GGTase I, this compound prevents the geranylgeranylation of proteins like RhoA, RhoC, and Rap1.[2][4] This disruption leads to the stabilization and nuclear accumulation of the cyclin-dependent kinase (Cdk) inhibitor p27Kip1.[5] Nuclear p27 then inhibits Cdk2, leading to hypophosphorylation of the retinoblastoma protein (Rb) and ultimately causing a G1 phase cell cycle arrest and apoptosis in tumor cells.[5]
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
MDA-MB-231 Human Breast Cancer Xenograft Model
-
Cell Culture: Human MDA-MB-231 breast cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used for the study.
-
Tumor Cell Implantation: Cultured MDA-MB-231 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel. Approximately 2.5 to 5 million cells in a volume of 100-200 µL are injected subcutaneously or orthotopically into the mammary fat pad of each mouse.[6]
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and control groups. This compound or GGTI-2417, dissolved in a suitable vehicle (e.g., 70% DMSO), is administered via intraperitoneal injection according to the specified dosing regimen (e.g., 100 mg/kg daily).[5] The control group receives vehicle injections.
-
Efficacy Evaluation: Tumor volumes are continuously monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume/weight between the treated and control groups.
ErbB2 Transgenic Mouse Model
-
Animal Model: Transgenic mice that overexpress the rat neu oncogene (the rat homolog of human ErbB2) under the control of the mouse mammary tumor virus (MMTV) promoter are used. These mice spontaneously develop mammary tumors.
-
Tumor Monitoring: Mice are monitored regularly for the development of palpable mammary tumors.
-
Treatment: Once tumors reach a predetermined size, mice are implanted with subcutaneous osmotic mini-pumps for continuous delivery of this compound or vehicle over a specified period (e.g., 14 days).[2]
-
Efficacy Evaluation: Tumor volumes are measured before and after the treatment period to assess tumor regression. At the end of the study, tumors are harvested for further analysis, such as Western blotting, to evaluate the levels of target proteins like p27 and phosphorylated Akt.
Conclusion
The in vivo data strongly supports the potent anti-tumor efficacy of both this compound and its prodrug, GGTI-2417. The rapid and efficient conversion of GGTI-2417 to this compound in vivo makes their anti-tumor activities comparable. The robust tumor growth inhibition in xenograft models and significant tumor regression in the more aggressive transgenic model highlight the therapeutic potential of targeting GGTase I. While the short half-life of this compound presents a challenge, the sustained efficacy observed with intermittent dosing suggests that further optimization of dosing strategies could enhance its clinical utility. The favorable safety profile observed in early clinical trials further encourages the continued development of this class of inhibitors for the treatment of solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Blockade of Protein Geranylgeranylation Inhibits Cdk2-Dependent p27Kip1 Phosphorylation on Thr187 and Accumulates p27Kip1 in the Nucleus: Implications for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GGTI-2418: A Procedural Guide
For researchers and drug development professionals, the proper disposal of investigational compounds like GGTI-2418 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established best practices for the disposal of hazardous laboratory chemicals provide a clear and safe path forward. This compound, a potent and selective geranylgeranyltransferase I (GGTase I) inhibitor, should be managed as a hazardous chemical waste stream to ensure the safety of personnel and the environment.
The following procedures are based on general guidelines for the disposal of research-grade chemical compounds and are designed to provide essential, immediate safety and logistical information.
Core Principles of Chemical Waste Disposal
The foundational principle for disposing of this compound, and any similar research chemical, is that it must not be discarded into the regular trash or poured down the sanitary sewer.[1][2][3] All forms of this compound waste, including pure compound, solutions, and contaminated materials, must be collected and managed as hazardous waste through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal vendor.[3][4]
Personal Protective Equipment (PPE) and Waste Container Specifications
Proper personal protective equipment and correctly specified waste containers are paramount to safe handling and disposal.
| Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Waste Container | Clearly labeled, leak-proof, and chemically compatible container (e.g., HDPE or glass) | To safely contain the waste without degradation or leakage.[2][5] |
| Waste Label | Hazardous Waste Label with full chemical name ("this compound"), concentration, and date | To ensure proper identification and handling by EHS personnel.[2][5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection and disposal of various forms of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in a designated, compatible, and properly labeled hazardous waste container.[2]
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and labeled liquid hazardous waste container.
-
Do not mix with other incompatible waste streams. For instance, store acidic and basic solutions separately.[5]
-
-
Contaminated Materials: Dispose of items such as pipette tips, contaminated gloves, and absorbent paper as solid hazardous waste in a designated container.
2. Storage of Hazardous Waste:
-
All waste containers must be kept securely closed except when adding waste.[2][3]
-
Store waste containers in a designated and marked "Satellite Accumulation Area" within the laboratory.[4][5]
-
Ensure secondary containment, such as a chemical-resistant tray, is used for liquid waste containers to mitigate spills.[2]
3. Disposal of Empty this compound Containers:
-
A container that has held this compound is not considered empty until it has been triple-rinsed.[3]
-
The first rinse should be with a solvent capable of dissolving this compound (e.g., DMSO, in which it is soluble).[6] This rinsate must be collected and disposed of as hazardous liquid waste.[2][3]
-
Subsequent rinses (typically with a solvent like ethanol (B145695) or water) should also be collected as hazardous waste.
-
Once triple-rinsed and air-dried, deface or remove the original label from the container before disposing of it as non-hazardous glass or plastic waste, according to your institution's guidelines.[2][3]
4. Arranging for Waste Pickup:
-
Once a waste container is full, or if it has been in storage for an extended period (e.g., approaching institutional time limits), contact your institution's EHS department to schedule a waste pickup.[2][4]
-
Do not allow hazardous waste to accumulate in the laboratory.[5]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound waste streams.
By adhering to these established procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility. Always consult your institution's specific chemical hygiene and hazardous waste management plans for any additional requirements.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. caymanchem.com [caymanchem.com]
Personal protective equipment for handling GGTI-2418
Essential Safety and Handling Guide for GGTI-2418
Disclaimer: This document provides essential safety and logistical information for handling this compound based on general best practices for potent small molecule enzyme inhibitors. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Researchers, scientists, and drug development professionals must obtain the SDS from their supplier and conduct a thorough, substance-specific risk assessment before handling this compound. The information provided here is intended to supplement, not replace, a comprehensive safety evaluation.
This guide is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance to directly answer operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to potent research compounds like this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Handling Scenario | Required PPE | Key Considerations |
| Low-Volume Weighing and Reconstitution (in a certified chemical fume hood) | - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Glasses with Side Shields | - Ensure gloves are compatible with the solvent used for reconstitution (e.g., DMSO).- Change gloves immediately if contamination is suspected. |
| High-Volume or Energetic Operations (e.g., sonicating, vortexing) | - Disposable Nitrile Gloves (double-gloving)- Chemical-Resistant Gown or Apron- Chemical Splash Goggles or a Face Shield worn over safety glasses | - These activities increase the risk of splashes and aerosol generation. |
| Potential for Aerosol or Dust Generation (outside of a fume hood - Not Recommended) | - All PPE from "High-Volume Operations"- NIOSH-approved Respirator (e.g., N95 or higher) | - Open handling of potent powders should be avoided. If unavoidable, respiratory protection is critical. |
| General Laboratory Operations (post-reconstitution, low volume) | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields | - Maintain a high level of vigilance even with dilute solutions. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step experimental protocol outlines the key stages of handling this compound.
Experimental Workflow for Handling this compound
Caption: A typical workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure | Key Considerations |
| Unused Solid this compound | - Dispose of as hazardous chemical waste in a clearly labeled, sealed container. | - Do not dispose of in regular trash. |
| Contaminated Labware (e.g., pipette tips, microfuge tubes) | - Collect in a designated, labeled hazardous waste container. | - Minimize the generation of contaminated waste. |
| Aqueous Waste Solutions | - Collect in a labeled hazardous aqueous waste container. | - Do not pour down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department for very dilute, non-hazardous concentrations. |
| Solvent-Based Waste (e.g., DMSO solutions) | - Collect in a labeled hazardous solvent waste container, segregated by solvent type. | - Ensure waste containers are compatible with the solvent. |
| Contaminated PPE | - Dispose of in the appropriate hazardous waste stream as designated by your institution's EHS. | - Do not dispose of in regular trash. |
Logical Flow for Waste Disposal Decisions
Caption: Decision-making process for the proper segregation and disposal of waste generated from handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
